Vinleurosine sulfate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C92H114N8O22S |
|---|---|
Molekulargewicht |
1716.0 g/mol |
IUPAC-Name |
bis(methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate);sulfuric acid |
InChI |
InChI=1S/2C46H56N4O9.H2O4S/c2*1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h2*10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t2*27-,36-,37+,38-,39-,42-,43+,44-,45+,46+;/m11./s1 |
InChI-Schlüssel |
YCWXIQRLONXJLF-PFFGJIDWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Vinleurosine Sulfate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid with antineoplastic properties. This document consolidates key physicochemical data, outlines its mechanism of action, and provides detailed experimental protocols relevant to its study.
Core Compound Information
Vinleurosine sulfate is an indole (B1671886) alkaloid derived from the periwinkle plant, Catharanthus roseus. Like other vinca alkaloids, it exhibits anticancer activity.
Physicochemical Data
The reported molecular weight and formula for vinleurosine can vary depending on whether it is in its free base or sulfate salt form, and the stoichiometry of the salt. The most common form cited for experimental use is the sulfate salt.
| Property | Value | Source(s) |
| CAS Number | 54081-68-4 | [1] |
| Molecular Formula (Sulfate Salt, 1:1) | C46H56N4O9.H2SO4 | [2] |
| Molecular Weight (Sulfate Salt, 1:1) | 907.04 g/mol | [2] |
| Molecular Formula (Sulfate Salt, 2:1) | (C46H56N4O9)2.H2SO4 | |
| Molecular Weight (Sulfate Salt, 2:1) | 1716.0 g/mol | |
| Molecular Formula (Free Base) | C46H56N4O9 | |
| Molecular Weight (Free Base) | 808.98 g/mol |
Mechanism of Action
This compound's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation and chromosome segregation during cell division.[3]
-
Binding to Tubulin: Vinleurosine binds to β-tubulin, a subunit of the microtubule protein heterodimer.[3][4]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[3][4]
-
Mitotic Arrest: The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the M phase (metaphase).[5][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[7][8]
Signaling Pathway for Microtubule Disruption
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Sensitization of neuroblastoma for vincristine-induced apoptosis by Smac mimetic LCL161 is attended by G2 cell cycle arrest but is independent of NFκB, RIP1 and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Vinleurosine Sulfate's Mechanism of Action on Microtubule Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid derived from Catharanthus roseus, is an antineoplastic agent that exerts its cytotoxic effects by disrupting the dynamic nature of microtubules. This guide provides a comprehensive overview of the molecular mechanism of action of vinleurosine sulfate, with a focus on its interaction with tubulin and its impact on microtubule polymerization and dynamics. Due to a scarcity of publicly available quantitative data specifically for this compound, this document leverages data from the well-characterized and structurally similar vinca alkaloids, vinblastine (B1199706) and vincristine, to illustrate the core mechanisms. This guide details the established binding interactions, the subsequent effects on microtubule dynamic instability, and the downstream cellular consequences, including mitotic arrest and apoptosis. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the critical pathways and workflows to support further research and drug development in this area.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The principal mechanism of action of this compound, like other vinca alkaloids, is its interaction with tubulin, the heterodimeric protein subunit (α- and β-tubulin) that polymerizes to form microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[2]
Binding to the Vinca Domain on β-Tubulin
Vinca alkaloids bind to a specific site on the β-tubulin subunit, known as the "Vinca domain."[3][4] This binding site is located at the interface between two tubulin heterodimers, distinct from the binding sites of other classes of microtubule-targeting agents such as taxanes and colchicine.[4] The binding of this compound to this site is thought to induce a conformational change in the tubulin dimer, favoring a curved structure that is incompatible with the straight protofilaments required for microtubule assembly.[5]
Effects on Microtubule Polymerization and Depolymerization
The consequences of this compound binding to tubulin are concentration-dependent:
-
At high concentrations , vinca alkaloids lead to the depolymerization of microtubules and the formation of paracrystalline aggregates of tubulin.[3]
-
At lower, clinically relevant concentrations , the primary effect is the suppression of microtubule dynamics.[3] This is often referred to as "kinetic stabilization," where the drug "caps" the microtubule ends, inhibiting both the growth (polymerization) and shortening (depolymerization) phases that are crucial for their function.[3] This suppression of dynamics occurs without a significant change in the total mass of cellular microtubules.
Quantitative Data on Vinca Alkaloid Activity
While specific quantitative data for this compound is limited in the available literature, the following tables summarize key parameters for the closely related and extensively studied vinca alkaloids, vinblastine and vincristine. These values provide a benchmark for understanding the expected potency of vinleurosine.
Table 1: Inhibition of Tubulin Polymerization by Vinca Alkaloids
| Parameter | Vincristine | Vinblastine | Source |
|---|---|---|---|
| Inhibition of Tubulin Polymerization (Ki, µM) | 0.085 ± 0.013 | 0.178 ± 0.025 | [3][6] |
| IC50 for Tubulin Polymerization Inhibition (µM) | Not explicitly found | ~1.0 | [7] |
Ki represents the inhibition constant for net tubulin addition at steady state. A lower Ki indicates higher potency. Data is for bovine brain tubulin.
Table 2: In Vitro Cytotoxicity of Vinca Alkaloids
| Cell Line | IC50 (nM) - Vincristine | IC50 (nM) - Vinblastine | Source |
|---|---|---|---|
| HeLa (Cervical Cancer) | ~9.17 ± 0.60 | ~0.73 ± 0.02 | [7] |
| RPE-1 (Retinal Pigment Epithelium) | ~30.00 ± 1.73 | ~0.70 ± 0.77 | [7] |
| B16 Melanoma | Less Potent | More Potent | [6] |
| L-cells | ~25% inhibition at 40 nM | Complete inhibition at 40 nM | [6] |
IC50 values represent the concentration of the drug that inhibits cell growth by 50%. These values can vary significantly between cell lines and experimental conditions.
Table 3: Effects of Vinblastine on Microtubule Dynamic Instability in Live Cells
| Parameter | Control | 32 nM Vinblastine | Source |
|---|---|---|---|
| Growth Rate (µm/min) | 11.8 ± 3.5 | 5.5 ± 2.0 | |
| Shortening Rate (µm/min) | 17.3 ± 5.0 | 7.9 ± 3.2 | |
| Catastrophe Frequency (events/s) | 0.019 ± 0.009 | 0.006 ± 0.004 | |
| Time in Pause State (%) | 30.2 ± 13.0 | 66.8 ± 14.0 | |
| Dynamicity (µm/s) | 0.28 ± 0.08 | 0.07 ± 0.04 |
Data obtained from studies on BS-C-1 cells. Similar effects on the suppression of dynamic instability are expected for this compound.
Signaling Pathways and Cellular Fate
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Mitotic Arrest via the Spindle Assembly Checkpoint (SAC)
The primary downstream consequence of suppressed microtubule dynamics is the failure to form a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation. The SAC halts the cell cycle in metaphase until all chromosomes are correctly attached to the spindle microtubules. Prolonged activation of the SAC due to persistent microtubule disruption leads to a sustained mitotic arrest.[2]
Induction of Apoptosis
Prolonged mitotic arrest is a potent trigger for apoptosis (programmed cell death). The sustained activation of the SAC can initiate apoptotic signaling through several pathways, including:
-
JNK Pathway Activation: The cellular stress caused by microtubule disruption can activate the c-Jun N-terminal kinase (JNK) pathway, which in turn can phosphorylate and regulate members of the Bcl-2 family of proteins to promote apoptosis.
-
NF-κB Pathway Activation: The NF-κB pathway can also be activated in response to microtubule disruption and, depending on the cellular context, contribute to the apoptotic response.
-
Mitochondrial (Intrinsic) Pathway: Prolonged mitotic arrest often leads to the degradation of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak). This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to cell death.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in light scattering (turbidity) at 340-350 nm.
Materials:
-
Purified tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM in water)
-
Glycerol
-
This compound stock solution (in DMSO or water)
-
Positive control (e.g., Vinblastine, Nocodazole)
-
Vehicle control (DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in GTB containing 10% glycerol. Keep on ice.
-
Prepare a working solution of GTP at 10 mM in water.
-
Prepare serial dilutions of this compound and control compounds in GTB.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the following to each well:
-
GTB with 10% glycerol.
-
10 µL of the appropriate concentration of this compound, control, or vehicle.
-
10 µL of 10 mM GTP.
-
Add the cold tubulin solution to each well to initiate the reaction.
-
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves for each concentration.
-
Determine the maximum rate of polymerization (Vmax) for each curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network in cultured cells following treatment with this compound.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on sterile glass coverslips
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin monoclonal antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
-
Immunostaining:
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cultured cells
-
This compound stock solution
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A Solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a sufficient number.
-
Treat cells with this compound or vehicle for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells (by trypsinization for adherent cells or centrifugation for suspension cells).
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate laser excitation (e.g., 488 nm) and emission filters for PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate histograms of DNA content (PI fluorescence intensity).
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
This compound, as a member of the vinca alkaloid family, is a potent antimitotic agent that disrupts microtubule dynamics. Its primary mechanism of action involves binding to the Vinca domain on β-tubulin, leading to the suppression of microtubule dynamic instability, which in turn activates the spindle assembly checkpoint, causes metaphase arrest, and ultimately induces apoptosis in proliferating cells. While the qualitative mechanism is well-understood by analogy to other vinca alkaloids, there is a notable lack of specific quantitative data for this compound in the scientific literature.
Future research should focus on determining the precise binding affinity (Kd) of this compound for tubulin, its IC50 for tubulin polymerization inhibition, and a detailed characterization of its effects on the parameters of microtubule dynamic instability. Such data would be invaluable for a more complete understanding of its pharmacological profile and for the rational design of novel, more effective vinca alkaloid derivatives. The experimental protocols provided in this guide offer a robust framework for conducting these necessary investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Vinleurosine Sulfate: A Technical Guide to its Pharmacological Properties and ADME Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinleurosine (B1683062) sulfate (B86663), a bisindole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a member of the vinca (B1221190) alkaloid class of antineoplastic agents.[1] Like other compounds in this family, its cytotoxic effects stem from the disruption of microtubule dynamics, a critical process for cell division. While the general pharmacological properties of vinleurosine sulfate are understood within the context of its class, specific quantitative data on its pharmacodynamics and a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile are not as extensively documented in publicly available literature as for its more prominent counterparts, vincristine (B1662923) and vinblastine (B1199706). This guide synthesizes the available information on this compound, drawing parallels with other vinca alkaloids where specific data is lacking, and provides an overview of the experimental methodologies used to characterize such compounds.
Pharmacological Properties
Mechanism of Action
The primary mechanism of action of this compound, consistent with other vinca alkaloids, is the inhibition of microtubule polymerization.[2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for the segregation of chromosomes during cell division.
This compound binds to β-tubulin, the protein subunit of microtubules, at a specific site known as the vinca binding domain.[2] This binding prevents the assembly of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of cells in the M-phase (mitosis) of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[2]
dot
Caption: Mechanism of action of this compound.
Pharmacodynamics
This compound exhibits cytotoxic activity against various cancer cell lines. However, specific quantitative data, such as IC50 values (the concentration of a drug that inhibits a biological process by 50%), are not consistently reported for a wide range of cell lines in the available literature. For context, other vinca alkaloids like vincristine have demonstrated potent activity with IC50 values in the nanomolar range against various cancer cell lines.[3]
Table 1: Representative Cytotoxic Activity of Vinca Alkaloids (for comparative purposes)
| Vinca Alkaloid | Cell Line | Cancer Type | IC50 Value | Reference |
| Vincristine | A549 | Lung Carcinoma | 20 nM (72h) | [3] |
| Vincristine | BT-549 | Breast Carcinoma | 54.72 nM (48h) | [3] |
| Vincristine | L1210 | Murine Leukemia | > 2 x 10-9 M | [4] |
| Vincristine | CEM | Human Lymphoblastoid Leukemia | > 2 x 10-9 M | [4] |
Note: This table provides data for vincristine as a representative vinca alkaloid to illustrate the expected potency range. Specific IC50 values for this compound may vary.
Therapeutic Effects
This compound is classified as an antineoplastic agent and has been evaluated in clinical trials for its efficacy against various cancers.[5][6] The therapeutic effects are a direct consequence of its cytotoxic activity against rapidly proliferating cancer cells.
ADME Profile
A comprehensive ADME profile for this compound is not well-documented in publicly available sources. The following sections provide a generalized overview based on the known properties of the vinca alkaloid class.
Absorption
Vinca alkaloids are typically administered intravenously due to poor and erratic oral bioavailability.
Distribution
Vinca alkaloids are characterized by a large apparent volume of distribution, indicating extensive tissue binding.[7] They are known to bind to tubulin within cells, which contributes to their retention in tissues.
Metabolism
The metabolism of vinca alkaloids is primarily hepatic.[7] The cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoform, is heavily involved in the biotransformation of these compounds.[5][8][9] Metabolism by CYP3A4 can lead to the formation of metabolites with potentially altered activity and is a significant factor in drug-drug interactions.[5][9]
dot
Caption: Generalized metabolic pathway for vinca alkaloids.
Excretion
The primary route of elimination for vinca alkaloids and their metabolites is through biliary excretion into the feces.[7] Renal excretion is generally a minor pathway.[7]
Table 2: Generalized Pharmacokinetic Parameters of Vinca Alkaloids
| Parameter | Description | Typical Value Range (for Vincristine/Vinblastine) |
| Half-life (t1/2) | Time for plasma concentration to reduce by half. | Triphasic, with a long terminal half-life (e.g., 20-160 hours for vincristine) |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time. | High |
| Volume of Distribution (Vd) | Apparent volume into which the drug distributes. | Large |
| Primary Route of Excretion | The main pathway for drug elimination from the body. | Biliary/Fecal |
Note: These parameters are for vincristine and vinblastine and serve as a general reference for the vinca alkaloid class.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot
Caption: Workflow for an in vitro cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin.
-
Reagent Preparation: Prepare purified tubulin solution in a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP). Keep on ice.
-
Compound Addition: Add various concentrations of this compound to the wells of a microplate. Include vehicle and positive controls (e.g., paclitaxel (B517696) for polymerization promotion, another vinca alkaloid for inhibition).
-
Initiation of Polymerization: Add the cold tubulin solution to the wells and immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of microtubule polymerization.
-
Data Analysis: Analyze the polymerization curves to determine the rate and extent of polymerization in the presence of the compound. Calculate the IC50 for polymerization inhibition.[10]
In Vitro Metabolism Study using Liver Microsomes
This assay assesses the metabolic stability of a compound.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and buffer in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add this compound to the mixture to start the metabolic reaction.
-
Time-point Sampling: At various time points, take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound (this compound).[11]
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate its in vitro half-life and intrinsic clearance.
Conclusion
This compound is an antineoplastic agent that functions through the well-established mechanism of vinca alkaloids: the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells. While its qualitative pharmacological properties are understood within this context, there is a notable lack of specific quantitative data for this compound regarding its pharmacodynamic potency across a range of cancer types and its detailed ADME profile. For drug development professionals, further characterization of these parameters would be essential for a comprehensive understanding of its therapeutic potential and for optimizing its clinical use. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detoxication of vinca alkaloids by human P450 CYP3A4-mediated metabolism: implications for the development of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP3A4 is mainly responsibile for the metabolism of a new vinca alkaloid, vinorelbine, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of CYP3A4 by Vinblastine: Role of the Nuclear Receptor NR1I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-performance liquid chromatography coupled with mass spectrometry for the quantitative analysis of vinca-alkaloids in biological matrices: a concise survey from the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
vinleurosine sulfate biosynthesis pathway in Vinca alkaloids
An In-depth Technical Guide on the Biosynthesis of Vinleurosine (B1683062) Sulfate (B86663) in Vinca Alkaloids
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Vinca alkaloids, a class of dimeric monoterpenoid indole (B1671886) alkaloids (MIAs) derived from the Madagascar periwinkle (Catharanthus roseus), are of profound importance in clinical oncology. While vinblastine (B1199706) and vincristine (B1662923) are the most prominent members, related alkaloids such as vinleurosine also exhibit significant biological activity and are crucial subjects of study.[1] This document provides a detailed technical overview of the biosynthetic pathway leading to vinleurosine. It covers the enzymatic coupling of the monomeric precursors, catharanthine (B190766) and vindoline (B23647), the key intermediates, and the enzymes involved. Furthermore, this guide includes detailed experimental protocols for the extraction, synthesis, and analysis of these alkaloids, presents available quantitative data in a structured format, and uses visualizations to elucidate complex pathways and workflows. The "sulfate" designation in vinleurosine sulfate refers to the salt form used for pharmaceutical formulation to enhance stability and solubility, a post-biosynthetic modification.[2][3]
The Biosynthetic Pathway of Dimeric Vinca Alkaloids
The formation of dimeric Vinca alkaloids is a late-stage process in the overall MIA pathway within C. roseus. The core event is the enzymatic coupling of two complex monomeric precursors that originate from the central MIA intermediate, strictosidine:[4]
-
Catharanthine: An Iboga-type alkaloid.
-
Vindoline: An Aspidosperma-type alkaloid.
The biosynthesis of these monomers involves over 20 enzymatic steps.[5] The dimerization of catharanthine and vindoline is the critical step that generates the bisindole alkaloid scaffold. This reaction is primarily catalyzed by a class III peroxidase, CrPrx1, which is localized in the leaf tissue of the plant and requires hydrogen peroxide (H₂O₂) as a cofactor.[4][6]
Enzymatic Formation of Vinleurosine
The precise enzymatic sequence leading specifically to vinleurosine is understood as a branch from the main pathway that produces vinblastine. Vinleurosine is an isomer of vinblastine.[7] The pathway proceeds as follows:
-
Activation of Catharanthine: The reaction is initiated by the peroxidase-mediated oxidation of catharanthine, which is believed to form a catharanthine radical cation.[4][8]
-
Coupling with Vindoline: This highly reactive intermediate undergoes fragmentation and then couples with vindoline in a stereoselective manner. This coupling forms an unstable iminium intermediate.[4]
-
Formation of α-3',4'-Anhydrovinblastine (AVLB): The iminium intermediate is subsequently reduced to form α-3',4'-anhydrovinblastine (AVLB).[4][6] AVLB is a crucial, relatively stable intermediate and a naturally occurring alkaloid itself.[9]
-
Formation of Vinleurosine and its Isomers: The subsequent steps involving the hydration and rearrangement of the enamine moiety of AVLB are less defined and can lead to several dimeric products. Vinleurosine is formed through a specific stereochemical outcome of this transformation. Leurosine, another isomer, is also a product of this pathway, and its deoxygenation can yield anhydrovinblastine (B1203243).[10] The formation of vinleurosine versus vinblastine is dependent on the specific enzymatic or chemical environment that dictates the final stereochemistry at the C21' position.
The overall pathway leading to vinleurosine and its isomers is depicted below.
Quantitative Data
Quantitative analysis of Vinca alkaloids is challenging due to their extremely low concentrations in the plant (e.g., vinblastine at ~0.00025% of dry leaf weight).[8] Below is a summary of representative data related to the synthesis and analysis of these compounds.
| Parameter | Value | Compound(s) | Method/Condition | Reference |
| Natural Abundance | 0.0003% - 0.001% | Vincristine/Vinblastine | Extraction from C. roseus leaves | [11] |
| Semi-synthesis Yield | 43% | Vinblastine | Fe(III)-promoted coupling of catharanthine and vindoline, followed by NaBH₄ reduction and air oxidation. | [8][12] |
| Semi-synthesis Yield | 23% | Leurosidine | Co-product with vinblastine in the Fe(III)-promoted coupling reaction. | [8][12] |
| HPLC LOD | <50 pg | Vinblastine, Vincristine | HPLC with Coulometric Electrode Array Detection (ECD). | [13] |
| Enzyme Affinity (Kd) | 1 to 2 µmol | Vinca Alkaloids | High-affinity binding to microtubule ends. | [14] |
Experimental Protocols
Protocol 1: Extraction of Alkaloids from C. roseus
This protocol outlines a general method for the extraction of total alkaloids from plant material.[15][16]
-
Preparation of Plant Material: Collect fresh leaves of C. roseus, shade dry them, and grind them into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered leaf material in an acidic solvent mixture (e.g., ethanol (B145695) with 1% acetic acid or methylene (B1212753) chloride) for several hours with continuous stirring. This protonates the alkaloids, increasing their solubility in the polar solvent.
-
Filter the mixture to separate the plant debris from the liquid extract.
-
-
Acid-Base Partitioning:
-
Concentrate the extract under reduced pressure.
-
Adjust the pH of the aqueous solution to be strongly acidic (pH 2-3) with dilute HCl.
-
Wash the acidic solution with a nonpolar solvent like hexane (B92381) to remove pigments and lipids.
-
Make the aqueous phase alkaline (pH 9-10) with ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Perform a liquid-liquid extraction with a solvent such as dichloromethane (B109758) or chloroform (B151607) to recover the total alkaloid fraction.
-
-
Concentration: Evaporate the organic solvent under vacuum to yield the crude alkaloid extract.
Protocol 2: In Vitro Enzymatic Coupling of Catharanthine and Vindoline
This protocol describes a typical cell-free enzymatic synthesis of AVLB.[6]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Add catharanthine and vindoline to the buffer to final concentrations typically in the range of 1-5 mM.
-
Add a source of peroxidase, such as horseradish peroxidase (HRP) or purified CrPrx1.
-
-
Initiation of Reaction:
-
Initiate the coupling reaction by adding a stoichiometric amount of hydrogen peroxide (H₂O₂) to the mixture.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for a period ranging from 30 minutes to several hours. Monitor the reaction progress using TLC or HPLC.
-
Quenching and Extraction:
-
Stop the reaction by adding a reducing agent like sodium bisulfite or by adjusting the pH.
-
Extract the dimeric products from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
-
Analysis: Analyze the organic extract via HPLC or LC-MS to identify and quantify the products (AVLB, vinblastine, vinleurosine, etc.).
Protocol 3: HPLC Analysis of Vinca Alkaloids
This protocol provides a methodology for the separation and quantification of Vinca alkaloids.[13][17]
-
Instrumentation: A standard HPLC system equipped with a UV or electrochemical detector (ECD) and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of methanol, acetonitrile, and an ammonium acetate buffer.[17]
-
Sample Preparation: Dissolve the crude extract or purified alkaloid fraction in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification: Create a calibration curve using certified standards of catharanthine, vindoline, vinblastine, and this compound. Identify peaks by their retention times and quantify them by integrating the peak area.
The general workflow for the extraction and analysis of Vinca alkaloids is illustrated in the diagram below.
Conclusion
The biosynthesis of vinleurosine is an integral part of the complex metabolic network of Vinca alkaloids in Catharanthus roseus. Its formation hinges on the peroxidase-catalyzed coupling of catharanthine and vindoline, a pathway that also yields other pharmaceutically vital compounds like vinblastine. Understanding the precise enzymatic controls and stereochemical outcomes that favor the production of one isomer over another remains a key area of research. The protocols and data presented herein provide a foundational guide for professionals engaged in the study, optimization, and production of these potent anti-cancer agents, facilitating further advancements in natural product synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by haemoproteins and haemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concise synthesis of anhydrovinblastine from leurosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. column-chromatography.com [column-chromatography.com]
- 16. isca.me [isca.me]
- 17. Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Vinleurosine Sulfate: An In-Depth Guide to In Vitro Cytotoxicity Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-neoplastic agents derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] Like its more well-known counterparts, vincristine (B1662923) and vinblastine, vinleurosine exerts its cytotoxic effects by interfering with the microtubule dynamics essential for cell division.[2][3] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of vinleurosine sulfate against cancer cell lines, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms and workflows.
Core Mechanism of Action: Microtubule Disruption
The primary mechanism of action for this compound, characteristic of vinca alkaloids, is the disruption of microtubule function.[4] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in the formation of the mitotic spindle during cell division.[5]
Vinleurosine binds to β-tubulin, the protein subunit of microtubules, inhibiting its polymerization.[3] This action leads to:
-
Inhibition of Microtubule Assembly: The drug prevents the formation of new microtubules.[5]
-
Disruption of Mitotic Spindle: Without functional microtubules, the mitotic spindle cannot form correctly.[4]
-
Metaphase Arrest: This disruption triggers the spindle assembly checkpoint, arresting the cell cycle in the M phase (metaphase).[3]
-
Induction of Apoptosis: Prolonged arrest in mitosis initiates a signaling cascade that leads to programmed cell death, or apoptosis.[2]
This targeted action against rapidly dividing cells makes vinleurosine and other vinca alkaloids effective chemotherapeutic agents.[5]
References
Vinleurosine Sulfate: A Technical Guide to Preliminary Anti-Tumor Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), belongs to a class of anti-neoplastic agents that have been pivotal in cancer chemotherapy. Like its structural relatives, vincristine (B1662923) and vinblastine, vinleurosine exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the methodologies used in the preliminary anti-tumor screening of vinleurosine sulfate, including in vitro and in vivo experimental protocols, and a summary of its mechanism of action. While extensive quantitative data for this compound is not as widely published as for other vinca alkaloids, this guide synthesizes the available information and provides a framework for its preclinical evaluation.
Mechanism of Action
The primary anti-tumor mechanism of this compound, consistent with other vinca alkaloids, is the disruption of microtubule function.[1] By binding to β-tubulin, vinleurosine inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption prevents the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.[1] Consequently, the cell cycle is arrested in the metaphase (M-phase), leading to the activation of apoptotic pathways and subsequent programmed cell death.[1][2]
The apoptotic cascade initiated by mitotic arrest is complex and can involve both intrinsic and extrinsic pathways. For vinca alkaloids, this often involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death.[2][3]
In Vitro Anti-Tumor Activity
The initial screening of anti-tumor compounds typically involves assessing their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric determined from these assays, representing the concentration of the drug that inhibits cell growth by 50%.
While a comprehensive, publicly available table of IC50 values for this compound across a wide range of cancer cell lines is limited, the expected potency is in the nanomolar to low micromolar range, similar to other vinca alkaloids. For context, representative IC50 values for the related vinca alkaloid, vincristine sulfate, are presented below.
Table 1: Representative IC50 Values for Vincristine Sulfate in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| MCF-7 | Breast Cancer | 7.37 | 10,574 | ~1434 |
| A549 | Lung Cancer | 137 | 875 | ~6.4 |
| REH | Leukemia | ~2 | >2 (stable resistance) | >1 |
Note: IC50 values can vary between laboratories depending on the specific assay conditions (e.g., cell seeding density, drug exposure time).
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the drug) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Anti-Tumor Activity
Preclinical in vivo studies are essential to evaluate the anti-tumor efficacy and safety of a drug candidate in a living organism. These studies often utilize animal models, such as mice with transplanted tumors (xenografts).
Table 2: Representative In Vivo Anti-Tumor Activity of Vinca Alkaloids in Murine Models
| Tumor Model | Drug | Dose and Schedule | Primary Endpoint | Result |
| P-1534 Leukemia | Vinblastine | 0.5-1.0 mg/kg, daily | Increased Lifespan | Significant increase in survival time |
| B16 Melanoma | Vinflunine | Multiple i.p. injections | Tumor Growth Inhibition & Survival | T/C values of 24% and significant survival prolongation |
| LX-1 (Lung Xenograft) | Vinflunine | 4 weekly i.p. injections | Tumor Growth Inhibition | T/C value of 23% |
| MX-1 (Breast Xenograft) | Vinflunine | 4 weekly i.p. injections | Tumor Growth Inhibition | T/C value of 26% |
T/C: Treated vs. Control tumor volume
Experimental Protocol: In Vivo Human Tumor Xenograft Study
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells
-
This compound
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitoring: Monitor animal body weight and overall health throughout the study to assess toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition (% TGI). Survival benefits can also be assessed.
Signaling Pathways
This compound, as a microtubule-disrupting agent, triggers a cascade of signaling events that culminate in apoptosis. The prolonged arrest of cells in the M-phase of the cell cycle is a key initiating event. This mitotic arrest can lead to the activation of the spindle assembly checkpoint and subsequent induction of the intrinsic and/or extrinsic apoptotic pathways.
Key signaling molecules involved in this process for vinca alkaloids include:
-
Cyclin B1/CDK1: The activity of this complex is crucial for entry into and progression through mitosis. Disruption of the mitotic spindle leads to sustained activation of this complex, which can promote apoptosis.
-
Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in regulating the mitochondrial (intrinsic) pathway of apoptosis. Mitotic arrest can lead to the inactivation of anti-apoptotic Bcl-2 proteins.
-
Caspases: The activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3) is a central feature of apoptosis.
Conclusion
This compound is a vinca alkaloid with demonstrated anti-tumor activity. While specific quantitative data on its efficacy is less abundant in recent literature compared to other members of its class, the established protocols for in vitro and in vivo screening provide a clear path for its further investigation. The primary mechanism of action, involving the disruption of microtubule dynamics and induction of apoptosis, is well-understood for vinca alkaloids as a class and is presumed to be the principal mode of action for this compound. Further research to generate comprehensive IC50 data across a panel of cancer cell lines and detailed in vivo efficacy studies in various xenograft models would be invaluable for fully characterizing the anti-tumor profile of this compound and guiding its potential clinical development.
References
Vinleurosine Sulfate: A Technical Overview of Its Historical Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of naturally derived antineoplastic agents that have been a cornerstone of cancer chemotherapy for decades.[1][2][3][4] Extracted from the Madagascar periwinkle, Catharanthus roseus, vinleurosine, alongside its more famous counterparts vincristine (B1662923) and vinblastine, belongs to a family of compounds that revolutionized the treatment of various malignancies.[1][3][4][5] This technical guide provides an in-depth exploration of the history of vinleurosine sulfate in cancer research, detailing its mechanism of action, preclinical findings, and the challenges that have defined its developmental trajectory.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for this compound, consistent with other vinca alkaloids, is the disruption of microtubule dynamics, which are critical for cell division.[1][2][6][7] By binding to β-tubulin, vinleurosine inhibits the polymerization of tubulin dimers into microtubules. This interference prevents the formation of the mitotic spindle, a crucial apparatus for the segregation of chromosomes during mitosis.[1][6][7] The consequence of this disruption is cell cycle arrest in the M phase, which ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][6]
Preclinical Research and Cytotoxicity
The preclinical evaluation of this compound has been historically overshadowed by the more potent and clinically successful vincristine and vinblastine. While extensive quantitative data for this compound across a wide range of cancer cell lines is not as readily available in contemporary literature, early studies established its cytotoxic potential.
Due to the limited availability of specific IC50 values for this compound in the public domain, a comparative table with other vinca alkaloids is not feasible. It is understood that the cytotoxic efficacy of vinca alkaloids is dose-dependent and varies across different cancer cell lines.
Experimental Protocols
The methodologies employed in the early preclinical assessment of this compound would have been foundational to modern cancer drug discovery. While specific detailed protocols from early studies on this compound are not readily accessible, the following represents a generalized experimental workflow for evaluating the in vitro efficacy of a vinca alkaloid.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound. Control wells with untreated cells and vehicle-treated cells are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the drug to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Generalized workflow for determining the in vitro cytotoxicity of this compound.
Signaling Pathways
The induction of apoptosis by this compound is a complex process initiated by mitotic arrest. The sustained arrest at the M phase activates the spindle assembly checkpoint, which in turn can trigger a cascade of events leading to programmed cell death.
Key signaling molecules involved in this pathway include:
-
Cyclin B1/CDK1: This complex is central to the regulation of mitosis. Prolonged activation due to mitotic arrest is a key signal for apoptosis.
-
Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial. Mitotic arrest can lead to the activation of pro-apoptotic members.
-
Caspases: The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is the final step leading to the cleavage of cellular substrates and the morphological changes of apoptosis.
Caption: Signaling cascade initiated by this compound leading to apoptosis.
Historical Context and Clinical Development
A significant early clinical evaluation of this compound was documented in a 1966 clinical trial.[8] However, the widespread adoption of this compound in clinical practice has been limited, largely due to a narrower therapeutic window and a toxicity profile that did not offer a significant advantage over vincristine and vinblastine. While the latter two became mainstays in various combination chemotherapy regimens, vinleurosine's development did not progress as robustly.
Conclusion
This compound holds a place in the historical narrative of cancer chemotherapy as one of the early vinca alkaloids to be investigated. Its mechanism of action, centered on the disruption of microtubule function, is a classic example of targeting a fundamental process of cell division. While it did not achieve the same level of clinical success as its sister compounds, the study of vinleurosine contributed to the broader understanding of the therapeutic potential of vinca alkaloids. For contemporary researchers, the story of this compound serves as a case study in the nuances of drug development, where subtle structural differences can lead to significant variations in therapeutic index and, ultimately, clinical utility. Further investigation into the unique biological effects of less-explored natural compounds like vinleurosine could still yield valuable insights for the design of novel anticancer agents.
References
- 1. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. In vitro synthetic polyploidization and enhancement of anticancer compounds in Catharanthus Roseus (L.) G. Don important cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 8. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vinleurosine Sulfate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-neoplastic agents derived from the Madagascar periwinkle, Catharanthus roseus.[1] Like other vinca alkaloids, such as vincristine (B1662923) and vinblastine, vinleurosine sulfate exerts its cytotoxic effects by interfering with microtubule dynamics, which are crucial for mitotic spindle formation during cell division.[1][2] This disruption leads to cell cycle arrest in the M phase and subsequent induction of apoptosis, making it a subject of interest in cancer research.[2][3] These application notes provide a comprehensive guide for the preparation and use of this compound in in vitro cell culture experiments.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its effective use in in vitro studies.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 54081-68-4 |
| Molecular Formula | C₄₆H₅₆N₄O₉·H₂SO₄ |
| Molecular Weight | 907.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Storage Conditions | Store at -20°C, protected from light. |
Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cell growth. While specific IC50 values for this compound are not widely published, the following table provides representative IC50 values for the closely related vinca alkaloids, vincristine and vinblastine, in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in your experiments. It is crucial to determine the IC50 value empirically for your specific cell line and experimental conditions.[4]
| Cell Line | Cancer Type | Vinca Alkaloid | IC50 (nM) |
| MCF-7 | Breast Cancer | Vincristine | 7.371 |
| A549 | Lung Cancer | Vincristine | 137 |
| REH | Leukemia | Vincristine | ~2 |
| HeLa | Cervical Cancer | Vinblastine | 3.3 |
| K562 | Chronic Myelogenous Leukemia | Vinblastine | 2.5 |
Note: IC50 values can vary significantly based on the assay method, incubation time, and cell density used.[4]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade[5]
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Protocol:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 907.05 g/mol ), weigh out 9.07 mg.
-
Dissolution: Add the weighed this compound powder to a sterile, light-protected vial. Add the appropriate volume of sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[6]
Preparation of Working Solutions
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Protocol:
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%, and preferably below 0.1%) to minimize solvent-induced cytotoxicity.[7]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Trypsinize and resuspend cells in complete medium. Count the cells and determine viability. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.[9]
-
Drug Treatment: Carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubation with Drug: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the cell viability against the drug concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Vinca Alkaloid-Induced Apoptosis Signaling Pathway
Vinca alkaloids, including this compound, disrupt microtubule polymerization, leading to mitotic arrest. This arrest triggers a cascade of signaling events that ultimately result in apoptosis. Key pathways involved include the activation of the c-Jun N-terminal kinase (JNK) pathway and the modulation of the NF-κB pathway, leading to the activation of caspases and programmed cell death.[2][10]
Caption: Vinca alkaloid-induced apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Workflow for in vitro cytotoxicity testing.
References
- 1. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663), an antineoplastic indole (B1671886) alkaloid derived from the periwinkle plant (Catharanthus roseus), is a member of the vinca (B1221190) alkaloid family of chemotherapeutic agents.[1][2] Like other vinca alkaloids, its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. The efficacy of any compound in preclinical and clinical development is intrinsically linked to its physicochemical properties, with solubility being a critical parameter. Understanding the solubility of vinleurosine sulfate in various solvents is essential for the preparation of stock solutions, formulation development, and the design of in vitro and in vivo experiments.
These application notes provide a summary of the available solubility data for the closely related compound, vincristine (B1662923) sulfate, to infer the solubility characteristics of this compound. Detailed protocols for determining the solubility of this compound are also presented, along with diagrams illustrating the experimental workflow and the compound's mechanism of action.
Data Presentation: Solubility of Vinca Alkaloid Sulfates
| Solvent | Vincristine Sulfate Solubility (Approximate) | Method of Dissolution |
| Dimethyl Sulfoxide (B87167) (DMSO) | 5 - 50 mg/mL | Sonication may be recommended[3] |
| Dimethyl Formamide (DMF) | 3 mg/mL | - |
| Water | Very Soluble / 92.3 mg/mL (100 mM) | Sonication may be recommended[3][4][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | - |
| Methanol | Soluble[5] | - |
| Ethanol (95%) | Slightly Soluble / < 1 mg/mL[3][5] | - |
| Diethyl Ether | Practically Insoluble[5] | - |
Note: As salts of organic compounds, vinca alkaloid sulfates generally exhibit limited solubility in non-polar organic solvents.[6] The sulfate salt form significantly enhances aqueous solubility.
Experimental Protocols
The following are detailed protocols for determining the kinetic and thermodynamic solubility of this compound.
Protocol 1: Kinetic Solubility Determination by UV-Vis Spectrophotometry
This method is a high-throughput approach to estimate the solubility of a compound that is first dissolved in an organic solvent, typically DMSO, and then introduced into an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis spectrophotometer
-
Multichannel pipette
-
Orbital shaker
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This is typically achieved by adding the solvent to the solid and vortexing until fully dissolved.[7]
-
-
Preparation of Calibration Curve:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Further dilute these standards in PBS (pH 7.4) to final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should be kept constant and low (e.g., ≤1%) across all standards.
-
Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of this compound using the microplate reader.
-
Plot the absorbance values against the known concentrations to generate a calibration curve.
-
-
Solubility Measurement:
-
Add a small volume of the high-concentration DMSO stock solution to a larger volume of PBS (pH 7.4) in a microplate well to achieve the desired theoretical concentration (e.g., 200 µM).[8] The final DMSO concentration should be kept at the same low level as in the calibration standards.
-
Repeat this for a range of theoretical concentrations.
-
Seal the microplate and incubate at a controlled temperature (e.g., room temperature or 37°C) with gentle shaking for a set period (e.g., 2 to 24 hours) to allow for precipitation of the compound.[8]
-
After incubation, filter the samples to remove any precipitate.
-
Measure the absorbance of the filtrate in a new UV-transparent microplate at the λmax.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the filtrate. This concentration represents the kinetic solubility under the tested conditions.
-
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method and HPLC Analysis
This method determines the equilibrium solubility of a compound in a specific solvent system and is considered the gold standard.
Materials:
-
This compound powder
-
Selected organic solvents (e.g., DMSO, ethanol, methanol)
-
Small glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column and mobile phase
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound powder to a vial containing a known volume of the chosen solvent (e.g., 1 mL). The presence of undissolved solid is crucial to ensure saturation.[9]
-
Prepare replicate vials for each solvent.
-
-
Equilibration:
-
Seal the vials and place them in a shaker within a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[9] The agitation should be vigorous enough to keep the solid suspended.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a standard curve by injecting known concentrations of this compound into the HPLC system.
-
Inject the diluted sample onto the HPLC system and record the peak area.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.
-
-
Calculation:
-
Calculate the thermodynamic solubility by multiplying the determined concentration by the dilution factor.
-
Visualizations
Mechanism of Action of this compound
The primary mechanism of action of vinca alkaloids, including this compound, is the disruption of microtubule function, which is essential for cell division.
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the general steps involved in determining the solubility of a compound like this compound.
Caption: General workflow for solubility determination.
References
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Vincristine sulfate | microtubule destabilizing agent | TargetMol [targetmol.com]
- 4. scbt.com [scbt.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. biomol.com [biomol.com]
Application Notes and Protocols for Vinleurosine Sulfate Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-cancer drugs derived from the Madagascar periwinkle plant. Like other vinca alkaloids, its cytotoxic effects stem from its ability to interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in rapidly proliferating cancer cells. The evaluation of vinleurosine sulfate's cytotoxic potential against various cancer cell lines is a critical step in preclinical drug development. This document provides detailed protocols for two common colorimetric assays used to assess cytotoxicity: the MTT and XTT assays.
Data Presentation
Table 1: Representative IC50 Values for Vincristine (B1662923) Sulfate in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SU-DHL-5 | Diffuse Large B-Cell Lymphoma | 0.001166 |
| DEL | Lymphoid Neoplasm | 0.001245 |
| MOLM-13 | Acute Myeloid Leukemia | 0.001303 |
| ATN-1 | T-cell Acute Lymphoblastic Leukemia | 0.001561 |
| P32-ISH | Burkitt Lymphoma | 0.001626 |
| SR | Lymphoid Neoplasm | 0.001959 |
| KARPAS-620 | Multiple Myeloma | 0.002089 |
| BL-41 | Burkitt Lymphoma | 0.002106 |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 0.002201 |
| JVM-2 | B-cell Chronic Lymphocytic Leukemia | 0.002215 |
| DOHH-2 | Diffuse Large B-Cell Lymphoma | 0.002361 |
| WSU-NHL | Lymphoid Neoplasm | 0.002533 |
| BE-13 | B-cell Acute Lymphoblastic Leukemia | 0.002590 |
| ES7 | Ewing's Sarcoma | 0.003086 |
| RF-48 | Stomach Adenocarcinoma | 0.003118 |
| SKM-1 | Acute Myeloid Leukemia | 0.003141 |
| ARH-77 | Multiple Myeloma | 0.003344 |
| NCI-H446 | Small Cell Lung Cancer | 0.003347 |
| KY821 | Acute Myeloid Leukemia | 0.003356 |
| EoL-1-cell | Eosinophilic Leukemia | 0.003454 |
| BALL-1 | B-cell Acute Lymphoblastic Leukemia | 0.003500 |
| CTV-1 | Acute Myeloid Leukemia | 0.004083 |
| RPMI-6666 | Hodgkin's Lymphoma | 0.004291 |
| JVM-3 | B-cell Chronic Lymphocytic Leukemia | 0.004355 |
| ES8 | Ewing's Sarcoma | 0.004504 |
Note: The IC50 values presented are for vincristine sulfate and are sourced from the Genomics of Drug Sensitivity in Cancer database.[1] These values should be considered as a proxy for the expected potency of this compound, another vinca alkaloid. Actual IC50 values for this compound may vary and should be determined experimentally.
Experimental Protocols
Principle of Tetrazolium-Based Cytotoxicity Assays
Both MTT and XTT assays are colorimetric methods used to assess cell viability. The principle of these assays is based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan (B1609692) product. In viable cells, mitochondrial and cytosolic dehydrogenases, such as NAD(P)H-dependent oxidoreductase enzymes, are responsible for this reduction. The amount of formazan produced is directly proportional to the number of viable cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay results in the formation of a purple, water-insoluble formazan product that needs to be solubilized before spectrophotometric measurement.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the drug.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
The XTT assay is a second-generation tetrazolium assay that produces a water-soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 450-500 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay to seed the cells into a 96-well plate.
-
-
Drug Treatment:
-
Follow the same procedure as for the MTT assay to treat the cells with various concentrations of this compound.
-
-
XTT Reagent Preparation and Incubation:
-
Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (a common ratio is 50:1).
-
After the drug treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a significant color change is observed in the control wells.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of each well at a wavelength between 450 nm and 500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the cytotoxicity of this compound using either the MTT or XTT assay.
Caption: General workflow for MTT/XTT cytotoxicity assays.
Signaling Pathway of Vinca Alkaloids
This compound, as a vinca alkaloid, primarily targets microtubule dynamics within the cell, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of vinca alkaloids.
References
Application Notes and Protocols for Determining the IC50 of Vinleurosine Sulfate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid derived from the periwinkle plant (Catharanthus roseus) that exhibits antineoplastic properties.[1][2][3] Like other vinca alkaloids, its mechanism of action involves the disruption of microtubule dynamics, which are crucial for forming the mitotic spindle during cell division.[2][4] By binding to tubulin, vinleurosine sulfate inhibits the polymerization of microtubules, leading to mitotic arrest at the metaphase stage and subsequent induction of apoptosis (programmed cell death).[2][4] This targeted action against rapidly dividing cells makes it an agent of interest in cancer research.
The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function, such as cell proliferation.[5] Determining the IC50 value of this compound across various cancer cell lines is essential for assessing its therapeutic potential and understanding its differential efficacy. This document provides a detailed protocol for determining the IC50 of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Data Presentation: IC50 of this compound in Various Cancer Cell Lines
The following table provides a template for researchers to summarize the experimentally determined IC50 values of this compound in different cancer cell lines. This structured format allows for easy comparison of the compound's potency across various cancer types.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hrs) | Citation/Reference |
| e.g., MCF-7 | Breast Cancer | Data to be filled | Data to be filled | Researcher's Data |
| e.g., A549 | Lung Cancer | Data to be filled | Data to be filled | Researcher's Data |
| e.g., HeLa | Cervical Cancer | Data to be filled | Data to be filled | Researcher's Data |
| e.g., PC-3 | Prostate Cancer | Data to be filled | Data to be filled | Researcher's Data |
| e.g., HepG2 | Liver Cancer | Data to be filled | Data to be filled | Researcher's Data |
Experimental Protocol: Determination of IC50 using MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[6] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell lines until they reach the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator to allow the cells to attach.[7]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to obtain a range of desired concentrations. A common starting point for dose-response curves is a wide range of concentrations, for example, from 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of the solvent used for the drug) and a blank (medium only).
-
It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the experimental design.[8]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.[6]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve with the drug concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 3. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Vinleurosine Sulfate Treatment in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), belonging to a class of anti-mitotic agents used in cancer chemotherapy.[1] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine, vinleurosine exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division, leading to metaphase arrest and apoptosis in rapidly proliferating cancer cells.[2][3] Mouse xenograft models, where human tumor tissue or cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, providing a platform to evaluate the in vivo efficacy of novel therapeutic agents.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of vinleurosine sulfate in in vivo mouse xenograft models. Due to the limited availability of specific preclinical data for this compound, this document leverages data from the closely related and well-studied vinca alkaloid, vincristine sulfate, as a proxy. Researchers are strongly advised to conduct initial dose-ranging and toxicity studies to establish the optimal therapeutic window for this compound for their specific tumor model.
Mechanism of Action and Signaling Pathways
Vinca alkaloids, including vinleurosine, bind to β-tubulin and inhibit the polymerization of tubulin into microtubules.[6] This disruption of microtubule assembly prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. Consequently, the cell cycle is arrested in the M-phase, which ultimately triggers the apoptotic cascade.[6] The signaling pathways implicated in vinca alkaloid-induced apoptosis are complex and can involve the activation of c-Jun N-terminal kinase (JNK) and the modulation of the NF-κB signaling pathway.
Figure 1: Simplified signaling pathway of this compound.
Data Presentation
The following tables summarize quantitative data for vincristine sulfate in mouse models, which can serve as a starting point for designing experiments with this compound. It is critical to note that the optimal dose of this compound may differ and must be determined empirically.
Table 1: Toxicity and Dosing of Vincristine Sulfate in Mice
| Parameter | Value | Administration Route | Mouse Strain | Reference |
| LD50 | 3 mg/kg | Intraperitoneal (i.p.) | B6D2F1 | [7][8] |
| Maximum Tolerated Dose (MTD) | ~3.3 mg/kg (single dose) | Intravenous (i.v.) | NSG | [7] |
| Therapeutic Dose Range | 0.1 - 2.0 mg/kg | i.p. or i.v. | Various | [7] |
Table 2: Reported In Vivo Dosing Regimens of Vincristine Sulfate in Mouse Xenograft Models
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Rhabdomyosarcoma (subcutaneous) | 0.1, 0.2, 0.4 mg/kg | Not specified | Not specified | Significant tumor growth inhibition | [7] |
| A549/T (multidrug-resistant) xenograft | 1.0 mg/kg | Intravenous (i.v.) | Every 3 days for 4 treatments | Tumor growth inhibition | [7] |
| Ewing Sarcoma (orthotopic) | 50 µg (intratumoral) | Intratumoral | Single dose | Decreased tumor growth | [7] |
| L5178Y Lymphoma | 0.30 mg/kg | Not specified | Not specified | Reduced tumor growth | |
| Human Tumor Xenografts (LX-1 lung, MX-1 breast) | Not specified (Vinflunine) | Intraperitoneal (i.p.) | Four weekly injections | Growth inhibition | [9] |
Experimental Protocols
I. Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection (Normal Saline)
-
Sterile vials
-
Syringes and needles (e.g., 27-30 gauge)
-
Laminar flow hood or biological safety cabinet
Protocol:
-
Reconstitution: Aseptically reconstitute the this compound powder with sterile 0.9% Sodium Chloride Injection to a desired stock concentration (e.g., 1 mg/mL). Ensure the powder is completely dissolved.
-
Dilution: Based on the calculated dose for each mouse, dilute the stock solution with sterile 0.9% Sodium Chloride Injection to the final administration concentration. A typical injection volume for mice is 100-200 µL.[7]
-
Verification: Always double-check the drug name and concentration before administration to prevent dosing errors.
II. Establishment of Subcutaneous Xenograft Model
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Viability: Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) to the desired final concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined average volume (e.g., 100-200 mm³). Randomize mice into control and treatment groups.
Figure 2: Experimental workflow for a mouse xenograft study.
III. Administration of this compound to Mice
Materials:
-
Prepared this compound solution
-
Appropriate restraints for mice
-
Syringes and needles (e.g., 27-30 gauge for i.p. or tail vein i.v. injection)
Protocol:
-
Animal Handling: Handle mice gently to minimize stress. Use appropriate restraint techniques for the chosen administration route.
-
Dosage Calculation: Calculate the required volume of the diluted this compound solution based on the individual mouse's body weight and the desired dose in mg/kg.
-
Administration Route:
-
Intraperitoneal (i.p.) Injection: Lift the mouse by the scruff of the neck and tilt it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[7]
-
Intravenous (i.v.) Injection (Tail Vein): Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins. Place the mouse in a restraint device and slowly inject the solution into one of the lateral tail veins.[7]
-
-
Monitoring: After injection, monitor the animals for any immediate adverse reactions. Throughout the study, monitor body weight, food and water intake, and general health. Signs of toxicity can include weight loss, lethargy, ruffled fur, and changes in stool consistency.[10]
Logical Framework for Treatment Protocol
The decision-making process for a this compound treatment protocol in a mouse xenograft model involves several key steps, from initial planning to data analysis.
Figure 3: Logical flow for a this compound treatment protocol.
Disclaimer
The information provided in these application notes is intended for guidance and educational purposes only. The protocols and data presented are largely based on studies of vincristine sulfate due to the limited availability of specific data for this compound. Researchers must conduct their own validation and optimization studies to determine the appropriate and safe use of this compound in their specific experimental context. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Ethnopharmacological review of vinca plant for anticancer activity - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. ijrpr.com [ijrpr.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Preclinical in vivo antitumor activity of vinflunine, a novel fluorinated Vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Vinca Alkaloid Administration in Animal Studies with a Focus on Vincristine Sulfate as a Reference for Vinleurosine Sulfate
Note to the Researcher: Data specifically detailing the administration route and dosage of vinleurosine (B1683062) sulfate (B86663) in animal studies are scarce in publicly available scientific literature. Vinleurosine, like vincristine (B1662923) and vinblastine, is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus)[1]. These compounds share a fundamental mechanism of action by disrupting microtubule formation, leading to mitotic arrest in rapidly dividing cells[2][3]. However, they exhibit different potencies, toxicities, and therapeutic indices[4][5].
Due to the limited specific data for vinleurosine sulfate, this document provides detailed application notes and protocols for the closely related and extensively studied vinca alkaloid, vincristine sulfate . This information serves as a robust starting point and reference for researchers designing preclinical studies with this compound. It is imperative to conduct preliminary dose-ranging and toxicity studies for this compound to establish its specific parameters.
Quantitative Data Presentation: Vincristine Sulfate in Rodent Models
The following tables summarize quantitative data for vincristine sulfate administration in common rodent models. These values should be considered as a reference point for initiating studies with other vinca alkaloids like this compound.
Table 1: Toxicity and General Dosing of Vincristine Sulfate in Mice
| Parameter | Value | Administration Route | Mouse Strain | Reference(s) |
| LD50 | 3 mg/kg | Intraperitoneal (i.p.) | B6D2F1 | [2] |
| Maximum Tolerated Dose (MTD) | ~3.3 mg/kg (single dose) | Intravenous (i.v.) | NSG | [2] |
| Therapeutic Dose Range | 0.1 mg/kg - 2.0 mg/kg | i.p. or i.v. | Various | [2] |
Table 2: Reported In Vivo Dosing Regimens of Vincristine Sulfate in Rodent Models
| Animal Model | Tumor Model / Condition | Dosage | Administration Route | Dosing Schedule | Key Outcome(s) | Reference(s) |
| Mouse | Ehrlich Ascitic Carcinoma | 0.5 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days, starting on day 6 after transplant | Reduced malignant cell population, increased survival | [5] |
| Rat | Vincristine-Induced Neuropathy | 100 µg/mL (0.1 mg/mL) concentration | Intraperitoneal (i.p.) | Not specified | Induction of peripheral neuropathy | [6] |
| Mouse | Mouse Mammary Carcinoma MC2 | Not specified | Intravenous (i.v.) | Injections over 15 to 18 days | Improved therapeutic efficacy over free drug | |
| Dog | Transmissible Venereal Tumor | 0.5 - 0.7 mg/m² | Intravenous (i.v.) | Weekly for 4-8 weeks | High rate of complete tumor regression | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accuracy in preclinical studies. The following protocols are based on standard practices for administering vincristine sulfate to rodents and can be adapted for this compound.
Protocol 1: Preparation of Vincristine Sulfate for Administration
Materials:
-
Vincristine sulfate (lyophilized powder or stock solution)
-
Sterile, preservative-free 0.9% Sodium Chloride (Saline) for injection
-
Sterile vials and syringes (e.g., 27-30 gauge needles)
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Reconstitution (if using lyophilized powder):
-
Aseptically add the required volume of sterile 0.9% saline to the vial containing the lyophilized vincristine sulfate powder to achieve a desired stock concentration (e.g., 1 mg/mL)[3].
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
-
Dosage Calculation:
-
Accurately weigh each animal before administration.
-
Calculate the required volume of the vincristine sulfate solution based on the individual animal's body weight and the desired dose in mg/kg.
-
Formula: Injection Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Stock Concentration (mg/mL)
-
-
Final Dilution:
-
Based on the calculated dose, dilute the stock solution with sterile 0.9% saline to the final administration concentration. A typical injection volume for mice is 100-200 µL[2].
-
Protocol 2: Administration of Vinca Alkaloids to Rodents
WARNING: Vinca alkaloids are potent vesicants and can cause severe tissue irritation and necrosis if extravasation occurs during intravenous injection. They are FATAL if administered by other routes , such as intrathecally[8][9]. Administration should only be performed by trained personnel.
A. Intravenous (i.v.) Injection via Tail Vein (Mouse/Rat)
Materials:
-
Prepared vincristine sulfate solution
-
Mouse/rat restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle with a sterile syringe
-
Alcohol swabs
Procedure:
-
Animal Preparation: Place the rodent in a suitable restraint device, leaving the tail accessible.
-
Vein Dilation: Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.
-
Injection Site Preparation: Gently wipe the tail with an alcohol swab to clean the injection site.
-
Injection:
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution (e.g., over approximately 1 minute)[3].
-
Closely monitor the injection site for any signs of swelling or leakage (extravasation).
-
-
Post-Injection:
-
If extravasation occurs, stop the injection immediately . Withdraw the needle and apply gentle pressure to the site. Any remaining dose should be administered in a different vein[8][9].
-
After a successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions[3].
-
B. Intraperitoneal (i.p.) Injection (Mouse/Rat)
Materials:
-
Prepared vincristine sulfate solution
-
25-27 gauge needle with a sterile syringe
Procedure:
-
Animal Restraint: Firmly restrain the rodent by scruffing the neck and back to expose the abdomen.
-
Positioning: Tilt the animal slightly with its head downwards to cause the abdominal organs to shift away from the injection site[3].
-
Injection:
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum[2].
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Mandatory Visualizations (Graphviz)
The following diagrams illustrate key conceptual and experimental workflows relevant to the use of vinca alkaloids in animal studies.
Caption: General experimental workflow for in vivo vinca alkaloid studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Chemotherapy--An Overview - WSAVA2005 - VIN [vin.com]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Pharmacokinetics and Effects of Vincristine Sulfate in Dogs with Transmissible Venereal Tumor (TVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
Application Note: Quantification of Vinleurosine Sulfate in Biological Samples using HPLC
Introduction
Vinleurosine (B1683062), a dimeric indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a member of the vinca (B1221190) alkaloid family of anti-cancer agents.[1] Like its structural analogs, vincristine (B1662923) and vinblastine (B1199706), vinleurosine exhibits antineoplastic activity by disrupting microtubule formation, leading to mitotic arrest and apoptosis in rapidly dividing cells. The sulfate (B86663) salt of vinleurosine is the form commonly used in pharmaceutical preparations.
Accurate quantification of vinleurosine sulfate in biological matrices such as plasma and serum is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection offers the sensitivity and selectivity required for reliable bioanalysis.[2] This document provides a detailed protocol for the quantification of this compound in human plasma using a robust and reproducible HPLC method.
Methods and Materials
This application note details two primary methodologies for the quantification of this compound: an HPLC-UV method for routine analysis and a more sensitive UPLC-MS/MS method for applications requiring lower detection limits. Both methods utilize a simple and efficient protein precipitation step for sample preparation.
Method 1: HPLC-UV
This method is suitable for laboratories equipped with standard HPLC-UV systems and for studies where this compound concentrations are expected to be within the nanogram per milliliter range.
Method 2: UPLC-MS/MS
This method provides higher sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are anticipated.[2]
Experimental Protocols
Reagents and Materials
-
This compound reference standard (Purity ≥95%)[1]
-
Vinblastine Sulfate (Internal Standard, IS)
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Zinc Sulfate, 0.2 M in methanol[3]
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma (with EDTA as anticoagulant)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and vinblastine sulfate (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards and QC samples.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).
Sample Preparation: Protein Precipitation
-
Aliquot 200 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (vinblastine sulfate).
-
To precipitate plasma proteins, add 80 µL of 0.2 M zinc sulfate solution in methanol.[3]
-
Vortex the mixture vigorously for 60 seconds.
-
Centrifuge the tubes at 12,500 x g for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial for analysis.
Chromatographic Conditions
Method 1: HPLC-UV
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 35% 0.02 M sodium dihydrogen phosphate (B84403) buffer (pH 4.6) and 65% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 296 nm. A UV scan of the structurally similar vincristine sulfate shows a maximum absorbance at this wavelength.[4]
Method 2: UPLC-MS/MS
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
Start at 10% B, hold for 0.5 min.
-
Linearly increase to 90% B over 3.0 min.
-
Hold at 90% B for 1.0 min.
-
Return to 10% B in 0.1 min and re-equilibrate for 1.4 min.
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Vinleurosine: To be determined by direct infusion of the reference standard.
-
Vinblastine (IS): m/z 811.3 → 751.3.
-
Data Presentation
The following table summarizes the expected quantitative data for the HPLC-UV and UPLC-MS/MS methods for this compound, based on typical performance characteristics observed for structurally related vinca alkaloids.
| Parameter | Method 1: HPLC-UV (Expected) | Method 2: UPLC-MS/MS (Expected) |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Linear Range | 10 - 2500 ng/mL | 0.1 - 250 ng/mL |
| LLOQ | 10 ng/mL | 0.1 ng/mL |
| LOD | 3 ng/mL | 0.03 ng/mL |
| Recovery | > 85% | > 90% |
| Intra-day Precision | < 10% RSD | < 10% RSD |
| Inter-day Precision | < 15% RSD | < 15% RSD |
| Accuracy | 85 - 115% | 90 - 110% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Method Validation Parameters
Caption: HPLC Method Validation Parameters.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. A validated spectrophotometric analysis for simultaneous estimation of vincristine sulfate and bovine serum albumin in pure preparations using Vierordt’s method [pharmacia.pensoft.net]
Application Notes and Protocols for Combination Chemotherapy Utilizing Vinleurosine Sulfate and Other Vinca Alkaloids
Disclaimer: Direct preclinical and clinical data on the use of vinleurosine (B1683062) sulfate (B86663) in combination with other chemotherapy agents are scarce in publicly available literature. The following application notes and protocols are therefore based on the well-documented use of structurally and functionally similar vinca (B1221190) alkaloids, such as vincristine, vinblastine, and vinorelbine. Researchers should use this information as a guide and adapt the protocols for the specific investigation of vinleurosine sulfate.
Introduction
This compound is a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus)[1]. Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division. This interference leads to cell cycle arrest in the M-phase and subsequent apoptosis. Due to this potent cytotoxic activity, this compound and its analogs have been investigated for their anticancer properties.
Combination chemotherapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by using agents with different mechanisms of action. The distinct mode of action of vinca alkaloids makes them excellent candidates for combination regimens with DNA-damaging agents, topoisomerase inhibitors, and other classes of anticancer drugs.
These notes provide a framework for researchers and drug development professionals to design and execute preclinical studies investigating this compound in combination with other chemotherapeutic agents.
Section 1: Rationale for Combination Therapy
The primary rationale for combining this compound with other chemotherapy agents is to achieve synergistic or additive antitumor effects. This can be achieved through:
-
Complementary Mechanisms of Action: Combining a microtubule-targeting agent like this compound with a drug that damages DNA (e.g., cyclophosphamide, doxorubicin) or inhibits DNA synthesis can target cancer cells through multiple, independent pathways, increasing the probability of cell death.
-
Overcoming Drug Resistance: Tumors can develop resistance to a single agent. A combination of drugs with different resistance mechanisms can be effective against a broader range of cancer cells.
-
Non-overlapping Toxicities: Combining drugs with different side-effect profiles may allow for the administration of effective doses of each agent without causing cumulative toxicity to the patient.
Section 2: Data Presentation - Illustrative Preclinical Data
The following tables summarize hypothetical quantitative data based on typical findings for vinca alkaloid combinations in preclinical studies. These should be used as a reference for expected outcomes when designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Other Agents against a Hypothetical Human Lung Carcinoma Cell Line (e.g., A549)
| Drug/Combination | IC50 (nM) - this compound | IC50 (nM) - Partner Agent | Combination Index (CI) at ED50 | Interaction |
| This compound | 15 | - | - | - |
| Doxorubicin | - | 100 | - | - |
| This compound + Doxorubicin | 7.5 | 50 | 0.8 | Synergism |
| Cyclophosphamide | - | 5000 | - | - |
| This compound + Cyclophosphamide | 8 | 2500 | 0.75 | Synergism |
| Etoposide | - | 200 | - | - |
| This compound + Etoposide | 10 | 100 | 0.9 | Additive/Slight Synergism |
CI < 0.9 indicates synergism, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination Therapy in a Xenograft Mouse Model (e.g., Human Breast Cancer MDA-MB-231)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value vs. Control |
| Vehicle Control | - | 0 | - |
| This compound | 1.0 | 45 | < 0.05 |
| Doxorubicin | 2.0 | 50 | < 0.05 |
| This compound + Doxorubicin | 1.0 + 2.0 | 85 | < 0.001 |
| Cyclophosphamide | 20 | 55 | < 0.01 |
| This compound + Cyclophosphamide | 1.0 + 20 | 90 | < 0.001 |
Section 3: Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and a partner agent, alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and partner chemotherapy agent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the partner agent in the complete medium.
-
For single-agent treatments, add the diluted drugs to the respective wells.
-
For combination treatments, add the drugs at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard format.
-
Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Synergy Analysis (Isobologram and Combination Index)
The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a standard for quantifying drug interactions.
Procedure:
-
Using the IC50 values obtained from the cytotoxicity assay, calculate the CI using the following formula for mutually exclusive drugs: CI = (D1 / Dx1) + (D2 / Dx2) Where D1 and D2 are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition), and Dx1 and Dx2 are the concentrations of the individual drugs that produce the same effect.
-
A CI value less than 0.9 indicates synergism, a CI between 0.9 and 1.1 suggests an additive effect, and a CI greater than 1.1 indicates antagonism.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of combination therapy in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound and partner agent formulated for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, partner agent alone, combination therapy).
-
Administer the drugs according to a predetermined schedule and route (e.g., intravenous, intraperitoneal).
-
Measure tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition and assess statistical significance between the treatment groups.
Section 4: Mandatory Visualizations
Signaling Pathway of Vinca Alkaloids
Caption: Mechanism of action of vinca alkaloids leading to apoptosis.
Experimental Workflow for Combination Study
Caption: Preclinical workflow for evaluating combination chemotherapy.
Logical Relationship of Combination Therapy
Caption: Rationale for combining this compound with other agents.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Vinleurosine Sulfate Precipitation in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and prevent the precipitation of vinleurosine (B1683062) sulfate (B86663) in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Question: I dissolved vinleurosine sulfate in an organic solvent (e.g., DMSO) to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often termed "crashing out," is a frequent challenge when introducing a compound dissolved in an organic solvent to an aqueous environment like cell culture media.[1] This is typically due to the compound's poor aqueous solubility once the organic solvent is diluted.[2][3] For vinca (B1221190) alkaloids like this compound, specific factors such as pH can also play a critical role.
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit in that specific medium. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration empirically in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to localized high concentrations and precipitation.[1][4] | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media.[1][4] Add the solution dropwise while gently swirling the media.[4] |
| Media Temperature | Adding the compound to cold media can significantly decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[4] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] This might necessitate preparing a more dilute stock solution. |
| pH of the Medium | Vinca alkaloids, like the closely related vincristine (B1662923) sulfate, are sensitive to pH and can precipitate in alkaline conditions.[5][6] The optimal pH for vincristine sulfate stability in aqueous solutions is between 3.5 and 5.5.[5][6] Most cell culture media are buffered around pH 7.2-7.4, which may contribute to precipitation. | While altering the pH of the entire cell culture medium is generally not advisable, being aware of this sensitivity is important. Using a well-buffered medium (e.g., with HEPES) might help maintain a stable pH.[4] For stock solutions, especially aqueous ones, ensure the pH is within the optimal range if possible. |
Issue 2: Delayed Precipitation After Incubation
Question: My this compound solution was clear upon addition to the media, but I observed precipitation after incubating it for some time. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound and the conditions within the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Removing the culture plates from the incubator for analysis can cause temperature drops, leading to decreased solubility and precipitation.[4] | Minimize the time plates are outside the incubator. If performing microscopy, use a heated stage to maintain the temperature.[4] |
| Evaporation | Over time, evaporation of media from culture plates can increase the concentration of this compound, leading to precipitation.[2] | Ensure proper humidification in the incubator and use well-sealed culture plates or flasks.[2] |
| Compound Instability | This compound, like other vinca alkaloids, may degrade over time in aqueous solutions, and the degradation products might be less soluble. Vincristine sulfate, for example, is light-sensitive.[5] | Prepare fresh working solutions of this compound for each experiment and avoid storing diluted aqueous solutions.[5] Protect stock solutions from light by using amber vials or wrapping them in foil.[5] |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with the compound over time, potentially leading to the formation of insoluble complexes.[2][7] | If you suspect media interactions, you can try a different formulation of cell culture medium or perform a solubility test in a simplified buffer to identify potential problematic components. |
Preventative Measures & Best Practices
To minimize the risk of precipitation, follow these best practices when working with this compound:
-
Proper Stock Solution Preparation: Dissolve this compound in a suitable, high-purity organic solvent like DMSO to create a high-concentration stock.[1] Ensure the compound is fully dissolved.
-
Use Pre-Warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C.[1]
-
Stepwise Dilution: Avoid adding the concentrated stock directly to your final culture volume. Perform one or more intermediate dilution steps in pre-warmed media.[4]
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture as low as possible, ideally below 0.1%, to minimize both toxicity and precipitation.[4]
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment. Do not store the compound in diluted, aqueous solutions for extended periods.[5]
-
Protect from Light: Store stock solutions in light-protected containers (e.g., amber vials).[5]
-
Solubility Testing: Before conducting your main experiment, it is highly recommended to perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium and under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Methodology:
-
Allow the this compound vial to come to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary, but avoid excessive heat.
-
Store the stock solution in small aliquots at -20°C or -80°C in light-protected vials to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media (Serial Dilution Method)
-
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
-
Methodology:
-
Thaw an aliquot of the concentrated stock solution.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed media. For example, add 10 µL of a 10 mM stock solution to 990 µL of media to get a 100 µM intermediate solution. Gently mix.
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of media to get a final concentration of 1 µM.
-
Gently mix the final solution before adding it to your cells.
-
Protocol 3: Determining the Maximum Soluble Concentration
-
Materials:
-
This compound stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
96-well clear bottom plate
-
Plate reader (optional)
-
-
Methodology:
-
Prepare a serial dilution (e.g., 2-fold) of your this compound stock solution in your complete cell culture medium in a 96-well plate. Include a media-only and a vehicle control (media with the highest concentration of DMSO used).
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
-
Visual Assessment: At different time points (e.g., 0, 2, 6, and 24 hours), visually inspect the wells for any signs of cloudiness or precipitate.
-
Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the controls indicates precipitation.
-
The highest concentration that remains clear both visually and by absorbance reading is the maximum working soluble concentration under your specific experimental conditions.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound solubility and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vinleurosine Sulfate for Apoptosis Induction
Welcome to the technical support center for optimizing vinleurosine (B1683062) sulfate (B86663) in apoptosis induction experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of vinleurosine sulfate in inducing apoptosis?
A1: this compound, a vinca (B1221190) alkaloid, primarily induces apoptosis by disrupting microtubule dynamics. It binds to β-tubulin, a key component of microtubules, and inhibits its polymerization.[1][2] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle and ultimately triggering programmed cell death, or apoptosis.[1][3][4]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are effective. For instance, studies with the related vinca alkaloid vincristine (B1662923) have shown maximum cytotoxic effects at concentrations between 10 nM and 100 nM in leukemia cell lines.[1][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound to observe apoptosis?
A3: The incubation time required to observe apoptosis depends on both the concentration of this compound used and the doubling time of your cell line. Apoptotic events can be detected as early as a few hours after treatment, with more significant effects often observed at 24, 48, or 72 hours.[6][7] A time-course experiment is recommended to identify the optimal time point for analysis in your specific experimental setup.
Q4: My cells are not showing signs of apoptosis after treatment. What could be the reason?
A4: Several factors could contribute to a lack of apoptotic induction. See the troubleshooting guide below for a detailed breakdown of possible causes and solutions. Common reasons include suboptimal drug concentration, incorrect timing of analysis, or potential cell line resistance.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results (e.g., MTT, XTT).
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Interference of this compound with the Assay Reagent | Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent. |
Problem 2: No significant increase in apoptosis observed with Annexin V/PI staining.
| Possible Cause | Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., from low nM to high µM) to determine the IC50 for your cell line. |
| Inappropriate Timing of Analysis | Apoptosis is a dynamic process. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of apoptotic events. Early apoptotic cells (Annexin V positive, PI negative) will eventually become late apoptotic/necrotic (Annexin V positive, PI positive).[1] |
| Cell Line Resistance | Some cell lines may be inherently resistant to vinca alkaloids. This can be due to factors like overexpression of drug efflux pumps (e.g., P-glycoprotein) or alterations in tubulin structure. Consider using a different cell line or a combination therapy approach. |
| Gentle Cell Handling is Crucial | When harvesting adherent cells, be gentle to avoid inducing mechanical cell death (necrosis), which can lead to false-positive results. Use a non-enzymatic cell dissociation solution if possible. For suspension cells, pellet them gently.[1] |
Problem 3: Difficulty in detecting G2/M arrest in cell cycle analysis.
| Possible Cause | Solution |
| Suboptimal Drug Concentration | A dose-response experiment is necessary to find the concentration that effectively induces G2/M arrest in your specific cell line. |
| Incorrect Timing of Analysis | A time-course experiment is crucial to identify the time point at which the maximum G2/M population is observed. The peak of G2/M arrest may occur at different times post-treatment depending on the cell line's doubling time. |
| Cell Synchronization Issues | For a more pronounced G2/M arrest, consider synchronizing the cells at the G1/S boundary before adding this compound. |
Data Presentation
Table 1: Effective Concentrations of Vinorelbine (a closely related Vinca Alkaloid) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HOS | Osteosarcoma | 0.6 ± 0.3 nM | 24 and 48 h | [6] |
| MG-63 | Osteosarcoma | 3.2 ± 0.8 nM | 24 h | [6] |
| MG-63 | Osteosarcoma | 0.8 ± 0.5 nM | 48 h | [6] |
| MG-63 | Osteosarcoma | 0.4 ± 0.3 nM | 72 h | [6] |
| MDA-MB-231 | Breast Cancer | Significant growth inhibition with 0.5 nM | 24 and 48 h | [7] |
Table 2: Apoptosis Induction by Vinorelbine in Breast Cancer Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (24 h) | % Apoptotic Cells (48 h) | Reference |
| MCF-7 | 0.5 nM Vinorelbine | 29% | 31% | [7] |
| MDA-MB-231 | 0.5 nM Vinorelbine | 41% | 54% | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time period.
-
Cell Harvesting: For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells. For suspension cells, directly collect the cells. Centrifuge at a gentle speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[1]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 3. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. concordia.ab.ca [concordia.ab.ca]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Minimizing Vinleurosine Sulfate Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of vinleurosine (B1683062) sulfate (B86663) in cellular assays. The information provided is intended to help ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of vinleurosine sulfate?
This compound, like other vinca (B1221190) alkaloids, exerts its primary anti-cancer effect by targeting tubulin.[1] It binds to β-tubulin and inhibits the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the M phase and subsequent apoptosis (programmed cell death).[1]
Q2: What are off-target effects, and why are they a concern with this compound?
Off-target effects occur when a drug interacts with proteins other than its intended target. These interactions can lead to misinterpretation of experimental data, cellular toxicity unrelated to the on-target effect, and a lack of translational success in drug development. For this compound, off-target effects can complicate the analysis of its specific anti-cancer properties and contribute to side effects observed in clinical use.
Q3: What are the known or suspected off-target effects of this compound and other vinca alkaloids?
While specific off-target data for vinleurosine is limited, studies on related vinca alkaloids like vincristine (B1662923) and vinblastine (B1199706) suggest several potential off-target areas:
-
Cytoskeletal Proteins: Proteomic analyses have shown that vinca alkaloids can alter the expression of other cytoskeletal proteins besides tubulin, such as actin and lamin B1.[3][4] This suggests a broader impact on cytoskeletal organization and function.
-
Chaperone and Signaling Proteins: Changes in the expression of proteins like heat shock protein 90β (HSP90β), 14-3-3τ, and 14-3-3ε have been observed in response to vinca alkaloid treatment, indicating an effect on cellular stress responses and signaling pathways.[3][4]
-
Calcium Signaling: Vinca alkaloids have been shown to affect calcium transport across the mitochondrial membrane, which could lead to alterations in intracellular calcium concentrations and downstream signaling events.[5]
-
Neurotoxicity: A significant and well-documented off-target effect of vinca alkaloids is neurotoxicity, which can manifest as damage to neurons and inhibition of neurite outgrowth.[6]
Q4: How can I determine if the observed effects in my assay are on-target or off-target?
Several strategies can be employed:
-
Dose-Response Analysis: On-target effects typically occur at lower, more specific concentrations of the drug, while off-target effects often require higher concentrations. A careful dose-response study can help differentiate between the two.
-
Use of Control Compounds: Include a structurally related but inactive compound in your experiments. If this compound does not produce the same effect, it suggests the observed activity is not due to the general chemical structure of the drug.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its target (tubulin) in intact cells. A lack of target engagement at concentrations that produce a cellular phenotype may indicate an off-target effect.
-
Genetic Approaches: Using siRNA or CRISPR/Cas9 to knock down the expression of the intended target (β-tubulin) can help verify on-target effects. If the cellular phenotype persists after target knockdown, it is likely due to off-target interactions.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity at concentrations expected to only inhibit mitosis.
-
Possible Cause: Off-target effects are leading to generalized cellular stress and apoptosis, independent of mitotic arrest.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Determine the IC50 for cytotoxicity and compare it to the concentration required for mitotic arrest (e.g., by flow cytometry for cell cycle analysis). A significant overlap may indicate off-target cytotoxicity.
-
Assess markers of cellular stress: Measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and general cellular stress (e.g., reactive oxygen species production) at various concentrations of this compound.
-
Use a rescue experiment: If a specific off-target is suspected, attempt to rescue the cells from cytotoxicity by co-treating with an inhibitor or antagonist of that off-target.
-
Problem 2: Inconsistent or unexpected changes in cellular signaling pathways.
-
Possible Cause: this compound is modulating one or more off-target signaling proteins, such as kinases or phosphatases.
-
Troubleshooting Steps:
-
Broad-spectrum screening: If resources permit, perform a proteomic or phosphoproteomic analysis to identify unexpected changes in protein expression or phosphorylation status in response to this compound treatment.
-
Targeted pathway analysis: Based on the results of broad-spectrum screening or literature on related compounds, investigate specific signaling pathways using pathway-specific reporter assays or western blotting for key signaling molecules.
-
In vitro kinase or enzyme assays: Test the ability of this compound to directly inhibit the activity of suspected off-target kinases or enzymes in a cell-free system.
-
Problem 3: Observed neurotoxic effects in neuronal cell-based assays.
-
Possible Cause: This is a known off-target effect of vinca alkaloids. The goal is to quantify and mitigate this effect to study other potential on-target neuronal functions.
-
Troubleshooting Steps:
-
Perform a neurite outgrowth assay: Quantify the extent of neurotoxicity by measuring neurite length and branching in the presence of varying concentrations of this compound.
-
Identify the therapeutic window: Determine the concentration range where on-target effects (if any are being studied in neurons) are observed without significant neurotoxicity.
-
Use neuroprotective agents: Investigate if co-treatment with neuroprotective compounds can mitigate the off-target neurotoxicity without interfering with the on-target effect being studied.
-
Quantitative Data Summary
The following table summarizes available IC50 values for vinca alkaloids against their on-target (tubulin polymerization) and potential off-target proteins. Data for vinleurosine is scarce, so values for the closely related compounds vinblastine and vincristine are provided as a reference.
| Compound | Target/Assay | IC50 Value | On-Target/Off-Target | Reference |
| Vinblastine | Tubulin Polymerization Inhibition | ~0.43 µM | On-Target | [4] |
| Vinblastine | Nicotinic Acetylcholine Receptor (nAChR) | 8.9 µM | Off-Target | |
| Vincristine | A549 Lung Cancer Cell Line | 40 nM | Cytotoxicity | [7] |
| Vincristine | MCF-7 Breast Cancer Cell Line | 5 nM | Cytotoxicity | [7] |
| Vincristine | 1A9 Ovarian Cancer Cell Line | 4 nM | Cytotoxicity | [7] |
| Vincristine | SY5Y Neuroblastoma Cell Line | 1.6 nM | Cytotoxicity | [7] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to its target protein, β-tubulin, in intact cells.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble β-tubulin in each sample by Western blotting using a specific anti-β-tubulin antibody.
-
Quantify the band intensities and plot them against the temperature for both vehicle and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Neurite Outgrowth Assay for Assessing Neurotoxicity
This protocol is for quantifying the neurotoxic effects of this compound on neuronal cells.
-
Cell Seeding:
-
Plate a neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons on a suitable matrix-coated plate (e.g., poly-L-lysine or laminin) at a density that allows for clear visualization of individual neurites.
-
Allow the cells to adhere and differentiate (if necessary) for 24-48 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software to quantify the total neurite length, the number of neurite branches, and the number of viable cells per well.
-
Compare the neurite outgrowth parameters in the this compound-treated wells to the vehicle control to determine the concentration-dependent neurotoxic effect.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for differentiating on- and off-target effects.
Caption: Potential off-target effect of vinca alkaloids on mitochondrial calcium signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 3. Proteome analysis of vinca alkaloid response and resistance in acute lymphoblastic leukemia reveals novel cytoskeletal alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action of vinca alkaloides on calcium movements through mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Technical Support Center: Overcoming Vinleurosine Sulfate Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with vinleurosine (B1683062) sulfate (B86663) resistance. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome resistance in your cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my cancer cell lines are showing resistance to vinleurosine sulfate?
A1: Resistance to vinleurosine, a vinca (B1221190) alkaloid, is a multifactorial issue. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pumps vinleurosine out of the cell, reducing its intracellular concentration.[1][2][3][4]
-
Alterations in Microtubule Dynamics: Changes in the drug's target, tubulin, can reduce binding affinity. This includes mutations in tubulin genes or expression of different tubulin isotypes (e.g., βII, βIII, βIV) that are less sensitive to the drug.[1][5][6]
-
Dysregulation of Cellular Pathways: Activation of pro-survival signaling pathways like PI3K/Akt and NF-κB can inhibit apoptosis (programmed cell death), allowing cancer cells to survive the drug-induced mitotic arrest.[1][7][8]
-
Enhanced Autophagy: Cancer cells can use autophagy to break down damaged organelles and limit the accumulation of anticancer drugs, which promotes the development of multidrug resistance.[7]
Q2: I'm observing a gradual loss of vinleurosine efficacy over several passages. Is this expected?
A2: Yes, this is a common observation when developing drug-resistant cell lines. Continuous exposure to a cytotoxic agent like this compound creates a selective pressure. Cells that acquire resistance mechanisms will survive and proliferate, leading to a population with increasing resistance over time.[1] To maintain a stable resistant phenotype, it is often necessary to culture the cells continuously in the presence of the selective drug concentration.[1]
Q3: Can I use a combination therapy approach to overcome this resistance in my experiments?
A3: Absolutely. Combination therapy is a well-established strategy.[9] Approaches include:
-
ABC Transporter Inhibitors: Co-administration of compounds that block efflux pumps can restore intracellular vinleurosine concentration. Natural products like flavonoids have shown potential as MDR modulators.[7][10][11]
-
Synergistic Chemotherapeutic Agents: Using drugs with different mechanisms of action can be effective. For example, vincristine (B1662923) (a similar vinca alkaloid) has been used with cytosine arabinoside in acute lymphoblastic leukemia.[12]
-
Targeting Survival Pathways: Inhibitors of pathways that promote resistance, such as autophagy inhibitors (e.g., chloroquine), can re-sensitize cells to vinca alkaloids.
Q4: Are there novel drug delivery systems that can help bypass efflux pump-mediated resistance?
A4: Yes, novel drug delivery systems are a promising strategy.[13][14][15] Nanoparticle-based systems, such as liposomes and polymeric nanoassemblies, can encapsulate vinleurosine.[16][17][18] This approach can help the drug evade recognition by efflux transporters, increase intracellular drug accumulation, and enhance cytotoxicity in resistant cells.[13][16] For instance, vincristine sulfate-loaded nanoassemblies increased cytotoxicity by 36.5-fold in P-gp overexpressing MCF-7/ADR cells.[16]
Troubleshooting Guides
Problem 1: The IC50 value for vinleurosine is much higher than expected in my parental (non-resistant) cell line.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Cell density can significantly influence drug response. Ensure you are using an optimized and consistent cell seeding density for all assays.[19] |
| Assay Duration | The standard 48-72 hour incubation period may not be optimal for your specific cell line. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the ideal endpoint.[1] |
| Compound Integrity | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment from a validated stock. |
| Intrinsic Resistance | The cell line may have high intrinsic expression of ABC transporters or other resistance factors.[6] Verify the expression levels of P-gp, MRP1, and BCRP via Western blot or qPCR. |
Problem 2: My attempt to generate a resistant cell line is failing; the cells are not adapting to the drug.
| Potential Cause | Recommended Solution |
| Initial Drug Concentration is Too High | Starting with a high concentration of vinleurosine can cause excessive cell death before resistance mechanisms can develop. Begin the induction process with a low concentration, typically the IC10-IC20 (the dose that inhibits 10-20% of cell growth).[1] |
| Drug Concentration Escalation is Too Rapid | Increasing the drug concentration too quickly will not allow the cells sufficient time to adapt. Increase the concentration incrementally and only after the cell proliferation rate has recovered at the current concentration.[1] |
| Cell Line Instability | Some cell lines are genetically unstable and may not be suitable for developing stable resistance. Ensure you are using a well-characterized and stable parental cell line. |
| Insufficient Time | The process of developing a stable, highly resistant cell line can take several months.[1] Patience and consistent culturing technique are critical. |
Summary of Quantitative Data on Reversing Vinleurosine Resistance
| Strategy | Agent/System | Cell Line(s) | Key Result | Citation |
| Nanoparticle Delivery | Vincristine sulfate loaded nanoassemblies | MCF-7/ADR (P-gp overexpressing) | 36.5-fold increase in cytotoxicity compared to free drug. | [16] |
| Combination Therapy | Onconase (Antitumor Ribonuclease) + Vincristine | HT-29mdr1 (P-gp overexpressing) | Onconase significantly enhanced vincristine cytotoxicity in drug-resistant cells. | [20] |
| Combination Therapy | Autophagy Inhibitor + Vincristine | Eca109/VCR (Resistant esophageal cancer) | A novel autophagy inhibitor synergized with vincristine to enhance cytotoxicity. | |
| Combination Therapy | Chloroquine (B1663885) (Autophagy Inhibitor) + Vincristine | G401 (Nephroblastoma) | 10 µM chloroquine increased the cytotoxicity of vincristine by 15% at low concentrations (1–2 nM). | |
| RNA Interference | anti-MDR1/P-gp shRNA | MDR cancer cell xenografts in mice | 80-fold tumor growth inhibition in mice treated with vincristine. | [16] |
Key Experimental Protocols
Protocol 1: Establishing a this compound-Resistant Cancer Cell Line
This protocol is adapted from established methods for inducing drug resistance in vitro.[1][21]
-
Determine Parental IC50:
-
Seed the parental cancer cell line in 96-well plates at a predetermined optimal density.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Determine cell viability using a suitable assay (e.g., MTT, CCK-8).
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a starting concentration of IC10-IC20.
-
Maintain the culture, changing the drug-containing medium every 3-4 days, until the cell proliferation rate recovers to a level similar to the untreated parental cells. This may take several passages.[1][22]
-
-
Incremental Dose Escalation:
-
Once the cells are proliferating steadily, increase the this compound concentration by a factor of 1.5 to 2.0.
-
Monitor the cells closely for signs of toxicity. Significant cell death is expected initially.
-
Continue to culture the surviving cells until they recover and proliferate.
-
Repeat this process of incrementally increasing the drug concentration. The entire process can take several months to achieve high-level resistance (e.g., >10-fold the parental IC50).[1]
-
-
Establishment and Maintenance of Stable Resistant Line:
-
Once cells can proliferate in a significantly higher concentration of this compound, maintain the culture at this concentration for several passages to ensure the stability of the resistant phenotype.
-
Periodically re-evaluate the IC50 of the resistant line to confirm the level of resistance.
-
For long-term storage, freeze aliquots of the resistant cell line at various passages.
-
Protocol 2: Western Blot for ABC Transporter Expression
This protocol allows for the verification of a key resistance mechanism: overexpression of efflux pumps.
-
Protein Extraction:
-
Culture parental and resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against P-gp (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Compare the band intensity between parental and resistant cell lines to determine if the transporter is overexpressed.
-
Visualizations
Caption: Primary mechanisms leading to cellular resistance against this compound.
Caption: Step-by-step workflow for the in vitro generation of a drug-resistant cell line.
Caption: Key signaling pathways that contribute to chemoresistance by promoting cell survival.
References
- 1. benchchem.com [benchchem.com]
- 2. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. oaepublish.com [oaepublish.com]
- 6. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 8. Natural products reverse cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemicals: Potential Lead Molecules for MDR Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified combination chemotherapy of leukemia. An attempt to overcome drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Nanodrug delivery in reversing multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Vinleurosine Sulfate In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the therapeutic index of vinleurosine (B1683062) sulfate (B86663) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of vinleurosine sulfate in vivo?
A1: The primary dose-limiting toxicity of this compound, like other vinca (B1221190) alkaloids, is neurotoxicity.[1] This can manifest as peripheral neuropathy, muscle weakness, and constipation. Careful monitoring of these side effects is crucial during in vivo studies.
Q2: What are the main strategies to improve the therapeutic index of this compound?
A2: The main strategies focus on increasing the drug concentration at the tumor site while minimizing systemic exposure, particularly to neural tissues. These include:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can alter its pharmacokinetic profile, leading to a longer circulation half-life and preferential accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[2]
-
Nanoparticle-Based Delivery: Various nanocarriers, such as lipid and polymeric nanoparticles, are being explored to improve the tumor-specific delivery of vinca alkaloids.
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents that have different mechanisms of action can lead to synergistic anti-tumor effects without overlapping toxicities.[3]
Q3: How does the neurotoxicity of vinleurosine compare to other vinca alkaloids?
A3: Preclinical studies suggest that there is a differential neurotoxicity among vinca alkaloids, with vincristine (B1662923) generally being the most neurotoxic, followed by vindesine (B1683056), and then vinblastine (B1199706). While specific comparative data for vinleurosine is limited, it is structurally similar to vinblastine and vincristine.
Troubleshooting Guides
Liposomal Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency (<90%) | Inadequate pH gradient for active loading. | Ensure the internal buffer (e.g., citrate (B86180) buffer) is at a sufficiently low pH (e.g., 4.0) and the external buffer is exchanged to a neutral pH (e.g., 7.4) before drug loading. |
| Suboptimal incubation temperature or time. | The active loading process is temperature-dependent. Incubate the liposome-drug mixture at a temperature above the lipid phase transition temperature (e.g., 60-65°C) for an optimized duration (e.g., 10-30 minutes). | |
| Incorrect drug-to-lipid ratio. | An excessively high drug-to-lipid ratio can lead to drug precipitation. Experiment with different ratios to find the optimal loading capacity. | |
| Rapid Drug Leakage In Vitro | Low lipid bilayer rigidity. | Incorporate cholesterol into the lipid bilayer to increase rigidity and reduce permeability. Using lipids like sphingomyelin (B164518) can also enhance stability. |
| Dissipation of the pH gradient over time. | Ensure proper storage of the liposomal formulation in an appropriate buffer to maintain the pH gradient. | |
| Inconsistent Particle Size | Inefficient extrusion or sonication. | Ensure the extruder membrane pore size is appropriate and that a sufficient number of passes are performed. If using sonication, optimize the duration and power to achieve a uniform size distribution. |
In Vivo Efficacy and Toxicity Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Tumor Growth Inhibition | Insufficient drug accumulation at the tumor site. | Consider formulating the this compound in a liposomal or nanoparticle delivery system to improve its pharmacokinetic profile and tumor targeting. |
| Drug resistance of the tumor model. | Investigate the expression of drug efflux pumps like P-glycoprotein in your tumor model. Consider using combination therapies to overcome resistance. | |
| Suboptimal dosing schedule. | Experiment with different dosing frequencies and durations to maximize the anti-tumor effect while managing toxicity. | |
| Severe Neurotoxicity | High systemic exposure to the drug. | Utilize a targeted delivery system (e.g., liposomes) to reduce the concentration of free drug in circulation. |
| Inappropriate animal model. | Certain animal models (e.g., chickens, cats, monkeys) are more sensitive to the neurotoxic effects of vinca alkaloids and may be more suitable for studying this specific toxicity.[4] | |
| High Variability in Tumor Growth | Inconsistent tumor cell implantation. | Ensure a consistent number of viable tumor cells are implanted at the same site in all animals. |
| Differences in animal health. | Use healthy animals of the same age and weight to minimize biological variability. |
Quantitative Data Summary
Note: Specific in vivo efficacy and toxicity data for this compound is limited in recent literature. The following tables are based on data for the closely related vinca alkaloid, vincristine sulfate, and provide a framework for the expected performance of this compound and its formulations.
Table 1: Preclinical Pharmacokinetics of Vinca Alkaloids in Rodents
| Parameter | Conventional Vincristine Sulfate (in rats)[5] | Liposomal Vincristine Sulfate (in patients)[6] |
| Terminal Half-life (t½) | ~7.5 hours | Significantly extended |
| Systemic Clearance | ~0.12 L/h/kg | Reduced |
| Volume of Distribution (Vd) | ~0.41 L/kg | Altered distribution profile |
Table 2: In Vivo Efficacy of Conventional vs. Liposomal Vincristine Sulfate
| Parameter | Conventional Vincristine Sulfate | Liposomal Vincristine Sulfate |
| Tumor Model | Various xenografts | Various xenografts |
| Tumor Growth Inhibition | Dose-dependent | Superior tumor growth inhibition at equivalent doses |
| Survival | Moderate increase in survival | Significant increase in survival |
Table 3: Comparative Neurotoxicity of Vinca Alkaloids
| Vinca Alkaloid | Relative Clinical Neurotoxicity |
| Vincristine | +++ |
| Vindesine | ++ |
| Vinblastine | + |
(Based on comparative clinical experience)[7]
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This protocol is adapted from methods used for preparing liposomal vincristine sulfate.
1. Materials:
-
Sphingomyelin and Cholesterol
-
Citrate buffer (300 mM, pH 4.0)
-
HEPES-buffered saline (HBS, pH 7.4)
-
This compound solution (1 mg/mL)
-
Liposome (B1194612) extruder with polycarbonate membranes (100 nm)
2. Procedure:
-
Lipid Film Hydration:
-
Dissolve sphingomyelin and cholesterol in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours.
-
Hydrate the lipid film with citrate buffer (pH 4.0) at 65°C to form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Extrude the MLV suspension through 100 nm polycarbonate membranes at 65°C for at least 10 passes to form small unilamellar vesicles (SUVs).
-
-
Creation of pH Gradient:
-
Remove the external citrate buffer and replace it with HBS (pH 7.4) via dialysis or gel filtration. This establishes a pH gradient across the liposome membrane.
-
-
Active Drug Loading:
-
Add the this compound solution to the liposome suspension to achieve the desired drug-to-lipid ratio.
-
Incubate the mixture at 60-65°C for 10-30 minutes to facilitate the active loading of the drug into the liposomes.
-
-
Purification and Characterization:
-
Remove unencapsulated drug using gel filtration chromatography.
-
Determine particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated this compound using a validated HPLC method to determine encapsulation efficiency.
-
Protocol 2: In Vivo Efficacy Study in a Tumor Xenograft Model
1. Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Conventional this compound solution
-
Liposomal this compound formulation
-
Vehicle control (e.g., saline)
-
Calipers
2. Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of saline or a Matrigel mixture) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, conventional this compound, liposomal this compound).
-
-
Drug Administration:
-
Administer the treatments via the desired route (e.g., intravenous injection) at the predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Analyze the data to determine the percent tumor growth inhibition for each treatment group compared to the control group.
-
Perform statistical analysis to assess the significance of the observed differences.
-
Protocol 3: Assessment of Neurotoxicity in Rodents
1. Materials:
-
Rodents (rats or mice)
-
This compound formulations
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
Equipment for nerve conduction velocity (NCV) measurement
-
Histology supplies
2. Procedure:
-
Drug Administration:
-
Administer the this compound formulations to the animals according to the study design.
-
-
Behavioral Assessments:
-
Motor Coordination (Rotarod Test): Measure the time the animals can remain on a rotating rod at a set or accelerating speed.
-
Muscle Strength (Grip Strength Test): Measure the peak force generated by the forelimbs and/or hindlimbs.
-
-
Electrophysiological Assessments:
-
Nerve Conduction Velocity (NCV): Anesthetize the animals and measure the NCV of peripheral nerves (e.g., sciatic or tail nerve) using stimulating and recording electrodes. A decrease in NCV is indicative of nerve damage.
-
-
Histopathological Analysis:
-
At the end of the study, perfuse the animals and collect neural tissues (e.g., sciatic nerve, spinal cord).
-
Process the tissues for histology and examine for signs of axonal degeneration or demyelination.
-
Visualizations
Signaling Pathways
Caption: Mechanism of Vinleurosine-Induced Apoptosis.
Caption: Experimental Workflow for Evaluating Vinleurosine Formulations.
Caption: Troubleshooting Logic for In Vivo Vinleurosine Studies.
References
- 1. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Vincristine Sulfate Liposome Injection in the Treatment of Adult Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models for the comparative assessment of neurotoxicity following repeated administration of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. II. Vinblastine and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic behavior of vincristine sulfate following administration of vincristine sulfate liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
vinleurosine sulfate assay variability and reproducibility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting variability and reproducibility issues encountered during the quantitative analysis of vinleurosine (B1683062) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for vinleurosine sulfate quantification?
A1: The most prevalent methods for the analysis of this compound and other structurally similar vinca (B1221190) alkaloids are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or electrochemical detection (ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These techniques offer the necessary selectivity and sensitivity for accurate quantification in complex matrices such as plasma or plant extracts.[2][3]
Q2: What is a stability-indicating method and why is it critical for this compound assays?
A2: A stability-indicating method is an analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, impurities, and excipients.[4] this compound, like other vinca alkaloids, can degrade under stress conditions such as exposure to acidic or basic pH, oxidation, heat, and light.[5][6] Using a stability-indicating method is crucial because it ensures that the measured signal corresponds only to the intact drug, preventing overestimation caused by co-eluting degradation products. This is fundamental for obtaining reproducible and reliable results in stability studies and routine quality control.[4]
Q3: What are the typical causes of poor reproducibility in my this compound HPLC assay?
A3: Poor reproducibility in HPLC assays for vinca alkaloids can stem from several factors:
-
Sample Degradation: this compound may be unstable in certain solvents or under specific pH and temperature conditions. Inconsistent sample handling and storage can lead to variable levels of degradation between samples.[5]
-
Mobile Phase Preparation: Minor variations in mobile phase composition, pH, or inadequate degassing can cause significant shifts in retention time and peak shape.[7][8]
-
Column Performance: Column aging, contamination from sample matrix, or temperature fluctuations can alter chromatographic selectivity and efficiency over time.[7][9]
-
System Issues: Leaks in the HPLC system, worn pump seals, or injector variability can lead to inconsistent flow rates and injection volumes, directly impacting peak area and height.[9][10]
Q4: How can I prevent interference from other compounds in my sample matrix?
A4: Preventing interference requires a combination of effective sample preparation and a selective analytical method.
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), or Protein Precipitation (PPT) are used to clean up complex samples like plasma, removing proteins and other interfering substances.[3]
-
Chromatographic Selectivity: Method development should optimize column chemistry (e.g., C8, C18), mobile phase composition, and gradient to resolve this compound from all potential interferences.[5]
-
Selective Detection: Using a highly selective detector like a tandem mass spectrometer (MS/MS) can differentiate the analyte from co-eluting compounds based on its specific mass-to-charge ratio.[6][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Shifting Retention Times
| Potential Cause | Troubleshooting Step | Reference |
| Inconsistent Mobile Phase Composition | Ensure mobile phase is prepared fresh daily and from a single, consistent source of solvents. If using a mixer, verify its performance by premixing the mobile phase manually and observing if the issue resolves. | [8] |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analytical run. | [9] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature throughout the analysis. | [4] |
| Pump Malfunction or Leaks | Check for pressure fluctuations. Inspect pump seals, check valves, and all fittings for leaks. | [7][9] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Reference |
| Column Overload | Reduce the injection volume or the concentration of the sample. | [9] |
| Incompatible Injection Solvent | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used, reduce the injection volume. | [7] |
| Column Contamination or Degradation | Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent or follow the manufacturer's regeneration procedure. | [8][9] |
| Secondary Interactions | For basic compounds like vinleurosine, peak tailing can occur due to interaction with residual silanols on the silica (B1680970) packing. Add a competitor (e.g., a small amount of triethylamine) to the mobile phase or use a base-deactivated column. | [6] |
Issue 3: Inconsistent Peak Areas (Poor Reproducibility)
| Potential Cause | Troubleshooting Step | Reference |
| Injector Variability | Check for air bubbles in the sample syringe or loop. Ensure the sample loop is completely filled for full-loop injections. Inspect injector seals for wear and leaks. | [4][9] |
| Sample Degradation | Prepare samples immediately before analysis or store them under validated conditions (e.g., protected from light at -20°C).[5] Use an autosampler with temperature control if available. | |
| Incomplete Sample Solubilization | Ensure the sample is fully dissolved in the injection solvent before analysis. Vortex and centrifuge if necessary. | [7] |
| Integration Errors | Review the peak integration parameters to ensure they are appropriate and consistently applied across all chromatograms. |
Quantitative Assay Performance Data
The selection of an analytical method depends on the required sensitivity, sample throughput, and available instrumentation. The following table summarizes key quantitative parameters from validated methods for Vincristine (B1662923) Sulfate, a closely related vinca alkaloid, which can serve as a benchmark for this compound method development.
| Parameter | Method 1: HPLC-UV with SPE | Method 2: HPLC-UV with DLLME | Method 3: UPLC-MS/MS with PPT |
| Sample Preparation | Solid-Phase Extraction (SPE) | Dispersive Liquid-Liquid Microextraction (DLLME) | Protein Precipitation (PPT) |
| Linear Range | 28.6 - 2860 ng/mL | 0.06 - 300 ng/mL | 1.0 - 250 ng/mL |
| LLOQ | 28.6 ng/mL | 0.06 ng/mL | 0.670 ng/mL |
| LOD | Not Specified | 0.02 ng/mL | 0.075 ng/mL |
| Recovery | 74.9 - 87.1% | 88.4% | 90 - 95% |
| Internal Standard | Vinblastine | Vinblastine | Vinblastine or [²H₃]-Vincristine |
| Detection | UV (297 nm) | UV (297 nm) | Tandem Mass Spectrometry (MS/MS) |
| Reference | [3][5] | [3] | [3][11] |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.
Detailed Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method Development
This protocol outlines the steps to develop and validate a stability-indicating method for this compound, a crucial step in preventing assay variability due to sample degradation.
1. Forced Degradation Study:
-
Objective: To intentionally degrade this compound to produce its potential degradation products. This demonstrates the method's ability to separate the intact drug from its degradants.
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 N HCl at 60°C for 24 hours. Neutralize before injection.[6]
-
Base Hydrolysis: Incubate the drug solution in 0.1 N NaOH at 60°C for 24 hours. Neutralize before injection.[6]
-
Oxidative Degradation: Treat the drug solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid drug powder to 60°C in a hot air oven for 24 hours. Dissolve in a suitable solvent for analysis.[6]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 200 Watt hours/m²) in a photostability chamber for 24 hours.[10]
-
Analysis: Analyze all stressed samples by HPLC to observe for new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
2. Chromatographic Method Development:
-
Column: Start with a C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A common mobile phase for vinca alkaloids consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier like acetonitrile (B52724) and/or methanol (B129727).[5]
-
Detection: Use a UV detector set at the maximum absorbance wavelength for this compound (approx. 269 nm).
-
Optimization: Adjust the mobile phase composition (organic vs. aqueous ratio), pH, and gradient slope to achieve baseline separation between the main this compound peak and all degradation peaks generated during the forced degradation study.
3. Method Validation (per ICH Guidelines): [9]
-
Specificity: Demonstrate that the method can resolve the analyte from degradation products and matrix components.
-
Linearity: Analyze a series of standards over a defined concentration range to confirm a linear relationship between concentration and response.
-
Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.
-
Robustness: Intentionally make small variations in method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal use.
-
LOD & LLOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified.
Protocol 2: UPLC-MS/MS Assay with Protein Precipitation for Plasma Samples
This protocol is adapted from validated methods for vincristine and is suitable for high-sensitivity analysis of this compound in biological matrices.[11]
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS), e.g., Vinblastine sulfate
-
HPLC-grade methanol and acetonitrile
-
Zinc sulfate solution (0.2 M in methanol)
-
Drug-free human plasma
2. Sample Preparation:
-
Place a 200 µL aliquot of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 80 µL of 0.2 M zinc sulfate solution to precipitate proteins.[11]
-
Vortex the mixture for 60 seconds.
-
Centrifuge for 10 minutes at >12,000 x g to pellet the precipitated proteins.[11]
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial for injection.
3. UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm).[11]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor → product ion transitions for both this compound and the internal standard to ensure high selectivity and sensitivity.
Visual Guides
Caption: General workflow for this compound quantification.
Caption: Decision tree for troubleshooting reproducibility.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a high-performance liquid chromatographic assay method for quantification of total vincristine sulfate in human plasma following administration of vincristine sulfate liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated spectrophotometric analysis for simultaneous estimation of vincristine sulfate and bovine serum albumin in pure preparations using Vierordt’s method [pharmacia.pensoft.net]
- 10. wjpsonline.com [wjpsonline.com]
- 11. researchgate.net [researchgate.net]
addressing batch-to-batch variation of vinleurosine sulfate powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variation of vinleurosine (B1683062) sulfate (B86663) powder.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the biological activity of vinleurosine sulfate powder between different purchased lots. What are the potential causes?
A1: Batch-to-batch variation in this compound, a natural product derivative, can stem from several factors:
-
Residual Solvents: Variations in the type and amount of residual solvents from the purification process can affect the powder's solubility and stability.
-
Impurities and Degradation Products: The presence of structurally related impurities from the manufacturing process or degradation products due to improper handling and storage can alter the powder's efficacy and toxicity profile.
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with unique solubility, dissolution rates, and stability characteristics.[1][2] Different batches may contain varying polymorphic ratios.
-
Water Content: The amount of water present in the powder can influence its stability and degradation pathways.
-
Particle Size Distribution: Variations in particle size can impact the powder's dissolution rate and bioavailability in experimental assays.
Q2: How can we assess the purity and consistency of a new batch of this compound powder?
A2: A combination of analytical techniques is recommended to ensure the quality and consistency of each batch. A comprehensive approach should include:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential impurities and degradation products.
-
Mass Spectrometry (MS): LC-MS/MS can be used to identify unknown impurities by providing molecular weight information.
-
Residual Solvent Analysis: Gas Chromatography (GC) is typically used to identify and quantify residual solvents.
-
Water Content Determination: Karl Fischer titration is the standard method for accurately measuring water content.
-
X-Ray Powder Diffraction (XRPD): This technique is essential for identifying the polymorphic form of the powder.
-
Particle Size Analysis: Laser diffraction can be used to determine the particle size distribution.
Q3: What are the typical acceptance criteria for this compound powder for research use?
A3: While specifications can vary between suppliers, a typical Certificate of Analysis for a high-purity vinca (B1221190) alkaloid sulfate salt would include the following parameters. Note that specific values should be confirmed with your supplier.
| Parameter | Typical Specification |
| Appearance | White to off-white or pale yellow crystalline powder |
| Identification (IR, HPLC) | Conforms to reference standard |
| Assay (HPLC) | ≥ 98.0% (on as-is basis) |
| Individual Impurity (HPLC) | ≤ 0.5% |
| Total Impurities (HPLC) | ≤ 2.0% |
| Water Content (Karl Fischer) | ≤ 5.0% |
| Residual Solvents (GC) | Meets USP <467> requirements |
| Heavy Metals | ≤ 20 ppm |
Q4: What is the mechanism of action of this compound, and how could batch variation impact its study?
A4: this compound, like other vinca alkaloids, exerts its cytotoxic effects by inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the M-phase of the cell cycle, ultimately inducing apoptosis (programmed cell death). Key signaling pathways, such as the c-Jun N-terminal kinase (JNK) cascade, are activated in response to this microtubule disruption.
Batch-to-batch variation can significantly impact the study of this mechanism. A lower purity or the presence of less active or inactive impurities will result in a diminished effect on tubulin polymerization and a misleadingly low potency in cell-based assays. Conversely, the presence of more cytotoxic impurities could lead to an overestimation of this compound's activity.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays (e.g., IC50 values)
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | 1. Visually inspect the stock solution and final dilutions for any precipitates. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or water) and ensure complete dissolution. 3. Consider gentle warming or sonication to aid dissolution, but be mindful of potential degradation. 4. Filter the stock solution through a 0.22 µm filter before preparing dilutions. |
| Degradation of this compound | 1. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 2. Protect solutions from light and store at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term). 3. Perform a stability-indicating HPLC analysis on your stock solution to check for degradation products. |
| Batch-to-Batch Variation in Purity | 1. Request the Certificate of Analysis (CoA) for each batch from the supplier. 2. Perform an in-house purity assessment using a validated stability-indicating HPLC method. 3. Qualify each new batch against a previously characterized "golden batch" to ensure consistent performance. |
Issue 2: Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contamination | 1. Ensure all glassware and solvents are clean and of high purity. 2. Run a blank injection (solvent only) to check for system contamination. 3. Prepare a fresh sample and re-inject. |
| Degradation Products | 1. Compare the chromatogram to a reference standard of this compound. 2. If the sample has been stored for an extended period or under suboptimal conditions, degradation is likely. 3. Perform a forced degradation study to intentionally generate and identify potential degradation products. |
| Related Impurities | 1. These may be impurities from the manufacturing process. 2. Use a high-resolution mass spectrometer (LC-MS) to obtain the mass of the unknown peaks for tentative identification. 3. If available, compare with chromatograms of known this compound-related impurities. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products and related impurities.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient Program:
Time (min) %A %B 0 85 15 20 50 50 25 50 50 30 85 15 | 35 | 85 | 15 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve this compound powder in methanol to obtain a concentration of 0.1 mg/mL.
3. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to establish the baseline.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Analyze the chromatogram for the presence of any additional peaks, which may correspond to impurities or degradation products. The method is considered stability-indicating if all degradation products are well-resolved from the main this compound peak.
Protocol 2: Forced Degradation Study
This study intentionally degrades the this compound sample to identify potential degradation products and to confirm the specificity of the stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours. Dissolve in methanol to obtain a 0.5 mg/mL solution.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) for 24 hours. Dissolve in methanol to obtain a 0.5 mg/mL solution.
3. Analysis:
-
Analyze all stressed samples using the stability-indicating HPLC method described above.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Mechanism of action of this compound.
References
best practices for long-term storage of vinleurosine sulfate stock solutions
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term storage and handling of vinleurosine (B1683062) sulfate (B86663) stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of their experimental materials.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of vinleurosine sulfate stock solutions?
A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound powder should be dissolved in anhydrous DMSO to prepare a concentrated stock solution, which can then be stored at -80°C for up to a year. Aqueous solutions are not recommended for long-term storage due to a higher rate of degradation.
Q2: What is the optimal temperature for storing this compound stock solutions?
A2: For long-term stability, this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or, preferably, -80°C. The powdered form of this compound is best stored at -20°C for up to three years. Short-term storage of diluted aqueous solutions should be at 2-8°C.
Q3: Is this compound sensitive to light?
A3: Yes, this compound and other vinca (B1221190) alkaloids are sensitive to light. Stock solutions should be stored in light-protecting amber vials or tubes. If clear containers are used, they should be wrapped in aluminum foil to prevent photodegradation.
Q4: What is the optimal pH for aqueous solutions of this compound?
A4: The optimal pH for aqueous solutions of vinca alkaloids, including this compound, is in the acidic range of 4.5 to 5.5. Solutions with a pH outside this range, especially alkaline solutions, are prone to precipitation and chemical degradation.
Q5: How should I prepare working solutions from a frozen DMSO stock?
A5: To prepare a working solution, thaw the frozen DMSO stock aliquot at room temperature. Once thawed, dilute the stock solution into your pre-warmed aqueous experimental buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation upon dilution in aqueous buffer | The pH of the aqueous buffer is outside the optimal range (4.5-5.5). | Ensure the final pH of your working solution is within the 4.5-5.5 range. You may need to use a buffered saline solution with an acidic pH. |
| The concentration of this compound exceeds its solubility in the aqueous buffer. | Reduce the final concentration of the working solution. | |
| Cloudy or hazy appearance of the stock solution | The solution has started to degrade or precipitate over time. | Discard the solution and prepare a fresh stock. Ensure proper storage conditions (low temperature, protection from light) are maintained. |
| Contamination of the stock solution. | Visually inspect for signs of microbial growth. If contamination is suspected, discard the solution and prepare a new sterile stock. | |
| Inconsistent or unexpected experimental results | Degradation of the this compound stock solution. | Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Inaccurate concentration of the stock solution. | Verify the initial weighing and dilution calculations. If possible, confirm the concentration using a spectrophotometer or HPLC. | |
| Color change in the solution | Degradation of the compound. | A change in color, such as the appearance of a yellowish tint, can indicate chemical degradation. It is recommended to discard the solution and prepare a fresh one. |
Data Presentation
Stability of Vinca Alkaloid Solutions
Data presented below is for vincristine (B1662923) and vinblastine (B1199706) sulfate, which are structurally and chemically similar to this compound. This information can be used as a guideline in the absence of specific stability data for this compound.
| Compound | Solvent/Diluent | Concentration | Storage Temperature | Duration | Stability |
| Vincristine Sulfate | 0.9% NaCl | 30 µg/mL | 2-8°C | 31 days | < 10% degradation |
| Vincristine Sulfate | 0.9% NaCl | 30 µg/mL | 15-25°C | 31 days | < 10% degradation |
| Vinblastine Sulfate | Aqueous Solution | Not specified | 5°C | - | Estimated t90 of 10.7 years |
| Vinblastine Sulfate | Aqueous Solution | Not specified | 25°C | - | Estimated t90 of 150 days |
t90: Time for 10% degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight of this compound ~907.04 g/mol ), weigh 9.07 mg.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the concentration of this compound and detect the presence of degradation products over time.
Note: The following is a general method adapted from protocols for other vinca alkaloids. The specific parameters may need to be optimized for your system.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 4.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of 270 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare a standard curve of known concentrations of this compound in the mobile phase.
-
Prepare the this compound solution to be tested in the desired solvent and at the desired concentration.
-
At time zero (T=0), inject a sample of the test solution into the HPLC system and record the chromatogram.
-
Store the test solution under the desired storage conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 3, 7, 14, 30 days), inject a sample of the stored solution into the HPLC system.
-
Analyze the chromatograms to determine the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solutions.
Validation & Comparative
Vinleurosine Sulfate in Multi-Drug Resistant Cancers: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Multi-drug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Vinca (B1221190) alkaloids, a class of microtubule-targeting agents, are often affected by this resistance mechanism.[2][3] This guide provides a comparative overview of the efficacy of vinleurosine (B1683062) sulfate (B86663) in MDR cancer models, alongside other widely used chemotherapeutics, based on available preclinical data.
Overview of Vinleurosine Sulfate and Multi-Drug Resistance
Vinleurosine, a dimeric catharanthus alkaloid, is structurally related to vinblastine (B1199706) and vincristine.[3] While all vinca alkaloids share a common mechanism of disrupting microtubule dynamics, leading to mitotic arrest and apoptosis, their interactions with MDR transporters and their efficacy in resistant cancer models can vary.[4][5] The development of MDR to vinca alkaloids is frequently associated with the overexpression of P-glycoprotein.[1][6]
In Vitro Cytotoxicity in Multi-Drug Resistant Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic agent. The following table summarizes available IC50 data for various chemotherapeutics in sensitive and MDR cancer cell lines. It is important to note that direct comparative studies including this compound against a comprehensive panel of MDR cell lines are limited in the publicly available literature. The data presented is compiled from multiple sources to provide a comparative perspective.
| Cell Line | Cancer Type | Resistance Mechanism | This compound IC50 (nM) | Vincristine IC50 (nM) | Doxorubicin IC50 (nM) | Paclitaxel (B517696) IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | Sensitive (Parental) | Data not available | 7.371 | ~20-50 | ~2-5 | [6] |
| MCF-7/ADR | Breast Cancer | P-gp Overexpression | Data not available | >1000 | >1000 | >200 | [7] |
| K562 | Leukemia | Sensitive (Parental) | Data not available | ~2-5 | ~20-100 | Data not available | [8] |
| K562/P-gp | Leukemia | P-gp Overexpression | Data not available | >50 | Data not available | Data not available | [8] |
| CCRF-CEM | Leukemia | Sensitive (Parental) | Data not available | Data not available | ~10-20 | Data not available | [9] |
| CEM/ADR5000 | Leukemia | P-gp Overexpression | Data not available | Data not available | >5000 | Data not available | [9] |
Note: The absence of data for this compound in direct comparative studies is a significant gap. The provided IC50 values for other agents are approximate and can vary based on experimental conditions.
In Vivo Efficacy in Multi-Drug Resistant Xenograft Models
Preclinical in vivo studies using tumor xenografts in immunodeficient mice are crucial for evaluating the therapeutic potential of anti-cancer agents in a more complex biological system. While specific comparative data for this compound in MDR xenograft models is scarce, studies on other vinca alkaloids provide insights into their potential efficacy. For instance, vinflunine (B192657) has demonstrated superior antitumor activity in a panel of human tumor xenografts compared to vinorelbine (B1196246), vincristine, and vinblastine.[4]
| Xenograft Model | Cancer Type | Resistance Mechanism | Treatment | Outcome | Reference |
| MCF-7/TAX | Breast Cancer | Paclitaxel-Resistant | Paclitaxel | Increased tumor growth compared to sensitive MCF-7/S xenografts. | [10] |
| Various Human Tumors | Various | Not specified (panel) | Vinflunine vs. other vinca alkaloids | Vinflunine showed high or moderate antitumor efficacy in 64% of tumor models, while vinorelbine showed moderate activity in 27%. | [4] |
Note: Future in vivo studies directly comparing this compound with other standard-of-care chemotherapeutics in well-characterized MDR xenograft models are warranted to determine its relative efficacy.
Signaling Pathways and Experimental Workflows
To understand the context of evaluating this compound in MDR models, the following diagrams illustrate the key signaling pathway of P-gp-mediated drug efflux and a general experimental workflow for assessing drug efficacy.
Caption: P-glycoprotein mediated multi-drug resistance mechanism.
Caption: General experimental workflow for efficacy testing.
Experimental Protocols
Cytotoxicity Assay (MTT-based)
This protocol is adapted for determining the IC50 of this compound and comparator drugs in MDR and sensitive cancer cell lines.[11][12][13][14]
1. Cell Seeding:
-
Seed sensitive and MDR cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of this compound, vincristine, doxorubicin, and paclitaxel in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-treated controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well to dissolve the formazan crystals.[6][11]
-
Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for comparing the in vivo efficacy of this compound in an MDR xenograft model.[10][15]
1. Cell Implantation:
-
Subcutaneously inject a suspension of MDR cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, vincristine, paclitaxel).
3. Drug Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., intravenous or intraperitoneal injection). The dosage should be based on prior toxicity studies.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or when signs of morbidity are observed.
5. Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for P-gp expression).
Conclusion and Future Directions
The available data suggests that vinca alkaloids, as a class, are susceptible to P-gp-mediated multi-drug resistance. While this compound's structural similarity to other vinca alkaloids implies it may also be a substrate for P-gp, a comprehensive evaluation of its efficacy in well-characterized MDR cancer models is currently lacking in the public domain.
To fully assess the potential of this compound in the context of MDR, future research should focus on:
-
Direct comparative in vitro studies: Determining the IC50 values of this compound against a panel of MDR cancer cell lines with defined resistance mechanisms (e.g., P-gp, MRP1, BCRP overexpression) alongside standard-of-care agents.
-
In vivo head-to-head comparisons: Conducting xenograft studies in MDR tumor models to directly compare the anti-tumor efficacy and toxicity of this compound with other vinca alkaloids and taxanes.
-
Mechanism of interaction with ABC transporters: Investigating whether this compound is a substrate and/or inhibitor of various ABC transporters to understand its potential to overcome or circumvent MDR.
By addressing these knowledge gaps, the oncology research community can better define the therapeutic potential and optimal clinical positioning of this compound in the treatment of multi-drug resistant cancers.
References
- 1. droracle.ai [droracle.ai]
- 2. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
- 6. benchchem.com [benchchem.com]
- 7. Synergism of cytotoxic effects of vinorelbine and paclitaxel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Establishment of paclitaxel-resistant breast cancer cell line and nude mice models, and underlying multidrug resistance mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. broadpharm.com [broadpharm.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Vinleurosine Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of vinleurosine (B1683062) sulfate (B86663) and other vinca (B1221190) alkaloids, offering a framework for validating its efficacy. Due to the limited availability of direct quantitative data for vinleurosine sulfate in publicly accessible literature, this document leverages comprehensive data from the closely related and clinically established vinca alkaloids, vincristine (B1662923) and vinblastine (B1199706), as primary comparators. This approach allows for an informed estimation of this compound's potential anti-proliferative profile.
Executive Summary
Vinca alkaloids are a class of microtubule-destabilizing agents that exhibit potent anti-cancer activity by disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1] While vincristine and vinblastine are widely studied and utilized in chemotherapy, vinleurosine, another alkaloid derived from Catharanthus roseus, has shown demonstrable experimental antitumor activity, although it has been reported to be less active and consistent than vinblastine in some preclinical models.[2] This guide synthesizes the available data to provide a comparative overview of their anti-proliferative effects and the experimental protocols required for their validation.
Quantitative Comparison of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological function, such as cell proliferation. The following table summarizes the IC50 values for vincristine and vinblastine against various cancer cell lines, providing a benchmark for the expected potency of this compound.
| Cell Line | Cancer Type | Vincristine Sulfate IC50 (nM) | Vinblastine Sulfate IC50 (nM) | Reference |
| L1210 | Mouse Leukemia | 4.4 | 4.0 | [3] |
| S49 | Mouse Lymphoma | 5 | 3.5 | [3] |
| HeLa | Human Cervical Cancer | 1.4 | 2.6 | [3] |
| HL-60 | Human Leukemia | 4.1 | 5.3 | [3] |
| Neuroblastoma | Mouse Neuroblastoma | 33 | 15 | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used. The data presented here is for continuous drug exposure.
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
The primary mechanism of action for vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. By binding to β-tubulin, they inhibit the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule dynamics has profound effects on dividing cells, which rely on a functional mitotic spindle to segregate chromosomes during mitosis.
The inhibition of mitotic spindle formation leads to cell cycle arrest at the metaphase, triggering the intrinsic apoptotic pathway.[4][5] This process is characterized by the involvement of the Bcl-2 family of proteins, the release of cytochrome c from the mitochondria, and the activation of a cascade of caspases, ultimately leading to programmed cell death.[5][6]
Signaling Pathways
The following diagram illustrates the generally accepted signaling pathway for vinca alkaloid-induced apoptosis. In the absence of specific studies on this compound, it is presumed to follow a similar mechanism.
Caption: Presumed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
To validate the anti-proliferative effects of this compound, standardized in vitro assays are essential. The following are detailed protocols for the MTT assay and the Colony Formation Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and comparator drugs)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: The following day, treat the cells with a range of concentrations of this compound and comparator drugs (e.g., vincristine, vinblastine). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to undergo unlimited division to form colonies, providing a measure of long-term cell survival.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and comparator drugs)
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to adhere.
-
Drug Treatment: Treat the cells with various concentrations of this compound and comparator drugs for a specified duration (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix them with methanol (B129727) for 10-15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the anti-proliferative effects of this compound with other compounds.
Caption: General experimental workflow for comparative efficacy studies.
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Gene Expression in Cells Treated with Vinleurosine Sulfate: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available experimental data specifically detailing the gene expression profiles of cells treated with vinleurosine (B1683062) sulfate (B86663) is limited. Consequently, this guide provides a template for a comparative analysis, utilizing hypothetical data based on the known mechanisms of action of closely related vinca (B1221190) alkaloids, such as vincristine (B1662923) and vinblastine (B1199706). The experimental protocols and data presented herein are illustrative and intended to serve as a framework for future studies.
Introduction
Vinleurosine sulfate is a vinca alkaloid, a class of anti-mitotic and anti-microtubule agents used in cancer chemotherapy. These compounds function by inhibiting the polymerization of tubulin, a key component of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and subsequent apoptosis.[1] While the general mechanism of vinca alkaloids is understood, the specific gene expression changes induced by individual analogs like this compound, and how they compare to other members of the same class, are not well-documented in public databases.
This guide outlines a comparative framework to analyze the gene expression in cancer cells treated with this compound against other vinca alkaloids (e.g., vinblastine, vincristine) and a standard taxane (B156437) microtubule stabilizer (e.g., paclitaxel).
Hypothetical Comparative Gene Expression Data
The following table summarizes hypothetical quantitative data from a microarray or RNA-seq experiment, illustrating potential gene expression changes in a human non-small cell lung cancer cell line (A549) after 24 hours of treatment with IC50 concentrations of each drug.
| Gene Symbol | Gene Name | Function | This compound (Fold Change) | Vinblastine Sulfate (Fold Change) | Paclitaxel (B517696) (Fold Change) |
| Cell Cycle Arrest | |||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Induces cell cycle arrest in G1 and G2/M | 3.5 | 3.2 | 4.1 |
| CCNB1 | Cyclin B1 | Regulates progression through G2/M phase | -2.8 | -2.5 | -3.0 |
| PLK1 | Polo-Like Kinase 1 | Key regulator of mitosis | -2.2 | -2.0 | -2.5 |
| MAD2L1 | Mitotic Arrest Deficient 2 Like 1 | Component of the spindle assembly checkpoint | 2.5 | 2.3 | 2.8 |
| Apoptosis Regulation | |||||
| BCL2 | B-Cell CLL/Lymphoma 2 | Anti-apoptotic protein | -3.0 | -2.7 | -3.5 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic protein | 2.8 | 2.6 | 3.2 |
| CASP3 | Caspase 3 | Executioner caspase in apoptosis | 2.4 | 2.2 | 2.9 |
| FAS | Fas Cell Surface Death Receptor | Induces apoptosis upon ligand binding | 1.8 | 1.6 | 2.0 |
| Microtubule Dynamics & Cytoskeleton | |||||
| TUBB3 | Tubulin Beta 3 Class III | Component of microtubules, associated with resistance | 1.5 | 1.3 | -1.2 |
| MAPT | Microtubule Associated Protein Tau | Stabilizes microtubules | -1.7 | -1.5 | 2.5 |
| Drug Resistance & Stress Response | |||||
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 (MDR1) | Multidrug resistance transporter | 1.9 | 2.1 | 2.3 |
| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | Mediates response to hypoxia | 1.4 | 1.3 | 1.6 |
Experimental Protocols
Cell Culture and Drug Treatment
A human non-small cell lung cancer cell line (e.g., A549) would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells would be seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, the cells would be treated with this compound, vinblastine sulfate, and paclitaxel at their respective IC50 concentrations for 24 hours. A vehicle control (e.g., DMSO) would also be included.
RNA Extraction and Quality Control
Total RNA would be extracted from the treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quantity and quality of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity.
Gene Expression Profiling (RNA-Sequencing)
An RNA-sequencing (RNA-Seq) library would be prepared from the total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). The libraries would then be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
The raw sequencing reads would be quality-checked and trimmed. The reads would then be aligned to the human reference genome (e.g., GRCh38). Gene expression levels would be quantified as Transcripts Per Million (TPM). Differential gene expression analysis would be performed to identify genes that are significantly up- or down-regulated upon drug treatment compared to the vehicle control. Genes with a |log2(fold change)| > 1 and a p-value < 0.05 would be considered differentially expressed.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for comparative gene expression analysis of cancer cells treated with anticancer agents.
Vinca Alkaloid Signaling Pathway Leading to Apoptosis
Caption: Simplified signaling pathway of this compound inducing M-phase arrest and apoptosis.
Conclusion and Future Directions
This guide presents a hypothetical comparative analysis of gene expression changes induced by this compound and other microtubule-targeting agents. The illustrative data suggests that while different vinca alkaloids may induce similar pathways related to cell cycle arrest and apoptosis, the magnitude of these changes and their effects on other cellular processes, such as drug resistance, may vary.
Future research should focus on generating robust experimental data for this compound to validate these hypotheses. A comprehensive understanding of its specific effects on gene expression will be invaluable for optimizing its clinical use, identifying potential biomarkers for patient response, and developing novel combination therapies. Such studies would significantly contribute to the field of oncology and drug development.
References
Confirming the Apoptotic Pathway Induced by Vinleurosine Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic pathway induced by vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid chemotherapeutic agent. It synthesizes experimental data to elucidate its mechanism of action and compares its efficacy with other common vinca alkaloids. Detailed experimental protocols and visual representations of the signaling cascades are provided to support further research and drug development.
Core Mechanism of Action: Microtubule Destabilization
Like other vinca alkaloids, such as vincristine (B1662923) and vinblastine, the primary mechanism of action for vinleurosine sulfate is the disruption of microtubule dynamics.[1][2] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[1] Vinleurosine binds to β-tubulin, the protein subunit of microtubules, inhibiting its polymerization.[2][3] This interference prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3][4] This prolonged mitotic arrest is a key stress signal that triggers the cell to undergo programmed cell death, or apoptosis.[1][3]
The Intrinsic (Mitochondrial) Apoptotic Pathway
The sustained mitotic arrest induced by this compound predominantly activates the intrinsic apoptotic pathway, which is controlled by the mitochondria. This pathway involves a cascade of signaling events culminating in the activation of executioner caspases.
Key steps in the pathway include:
-
Spindle Assembly Checkpoint (SAC) Activation: The failure of chromosomes to properly attach to the mitotic spindle leads to prolonged activation of the SAC, a crucial cellular surveillance mechanism.[2]
-
Bcl-2 Family Protein Dysregulation: The sustained stress signal alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[5] This typically involves the activation of pro-apoptotic proteins like Bax and Bak and the inhibition or downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[2][4][5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[2][6]
-
Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which recruits and activates the initiator caspase, pro-caspase-9, forming a complex known as the apoptosome.[7]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[8][9]
-
Cellular Dismantling: These executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and cell shrinkage.[4][6][8]
Comparison with Other Vinca Alkaloids
While sharing a core mechanism, vinca alkaloids can exhibit different potencies and toxicities. Vinleurosine is often compared to vincristine and vinblastine. Differences in their efficacy can be attributed to variations in their cellular uptake, retention, and interaction with tubulin.[10] For instance, some studies have shown that after short-term exposure, cells can be more sensitive to vincristine than vinblastine, potentially due to vincristine's slower release from the cells.[10]
| Feature | This compound | Vincristine Sulfate | Vinblastine Sulfate |
| Primary Target | β-Tubulin | β-Tubulin | β-Tubulin |
| Core Mechanism | Inhibition of microtubule polymerization | Inhibition of microtubule polymerization | Inhibition of microtubule polymerization |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | G2/M Phase |
| Apoptotic Pathway | Intrinsic (Mitochondrial) | Intrinsic (Mitochondrial) | Intrinsic (Mitochondrial) |
| Reported Differences | Often considered intermediate in potency and toxicity between vincristine and vinblastine. | Generally more potent but with higher neurotoxicity. Slower cellular efflux after short exposure.[10] | Less neurotoxic than vincristine but can cause more myelosuppression. Faster cellular efflux.[1][10] |
Table 1. Comparative summary of key features of vinleurosine, vincristine, and vinblastine.
Experimental Protocols for Pathway Confirmation
To validate the apoptotic pathway induced by this compound, a series of standard cellular and molecular assays are employed.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Experimental Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time course (e.g., 24, 48 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to maintain membrane integrity.[12] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS to remove residual media.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[12][14]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| Vinleurosine (Low Conc.) | 70.4 ± 3.5 | 18.9 ± 2.4 | 10.7 ± 1.9 |
| Vinleurosine (High Conc.) | 35.8 ± 4.2 | 30.1 ± 3.1 | 34.1 ± 3.8 |
Table 2. Representative data from an Annexin V/PI apoptosis assay after 48h treatment.
Caspase Activity Assay
This assay measures the activity of key caspases, such as caspase-3 and caspase-9, to confirm the activation of the caspase cascade. The assay uses a specific peptide substrate conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[16] When cleaved by the active caspase, the reporter molecule is released, and its signal can be quantified.[16][17]
Experimental Protocol:
-
Cell Treatment & Lysis: Treat and harvest cells as described previously. Lyse the cells using a chilled cell lysis buffer and incubate on ice for 10-30 minutes.[16][18]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[7] Collect the supernatant, which contains the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein lysate (e.g., 50-200 µg) to each well.[18]
-
Substrate Addition: Add the reaction buffer containing DTT and the specific caspase substrate (e.g., DEVD-pNA for caspase-3).[16][18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[16][18]
-
Measurement: Read the absorbance (for pNA) at 400-405 nm or fluorescence (for AMC) using a microplate reader.[16] The activity is proportional to the signal generated.
| Treatment | Caspase-9 Activity (Fold Change vs. Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 | 1.0 |
| Vinleurosine (Low Conc.) | 2.8 ± 0.4 | 3.5 ± 0.6 |
| Vinleurosine (High Conc.) | 5.1 ± 0.7 | 6.2 ± 0.9 |
Table 3. Representative data from caspase activity assays after 24h treatment.
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[19] This provides direct evidence of the molecular events, such as the cleavage of caspases and PARP, and the regulation of Bcl-2 family members.[8]
Experimental Protocol:
-
Protein Extraction: Prepare cell lysates from treated and control cells as described for the caspase assay.[7]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like β-actin).[7][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[7]
-
Analysis: Quantify band intensities and normalize to the loading control to determine relative changes in protein expression.[7]
| Protein Target | Expected Change with Vinleurosine Treatment | Rationale |
| Bcl-2 | Decrease | Downregulation of anti-apoptotic protein.[5] |
| Bax | Increase | Upregulation of pro-apoptotic protein.[5][6] |
| Cleaved Caspase-9 | Increase | Activation of the initiator caspase.[8][9] |
| Cleaved Caspase-3 | Increase | Activation of the executioner caspase.[8][9] |
| Cleaved PARP | Increase | Cleavage of a key substrate by active caspase-3.[4][8] |
| β-Actin | No Change | Loading control for protein normalization.[7] |
Table 4. Expected outcomes for Western blot analysis of key apoptotic proteins.
References
- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. mpbio.com [mpbio.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
Assessing the Synergistic Potential of Vinleurosine Sulfate with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid, exerts its cytotoxic effects by inhibiting microtubule polymerization, a critical process for cell division.[1][2][3] This mechanism of action suggests a potential for synergistic anti-cancer activity when combined with targeted therapies that inhibit specific oncogenic signaling pathways. While preclinical and clinical data directly evaluating vinleurosine sulfate in combination with modern targeted agents are limited, extensive research on structurally and mechanistically similar vinca alkaloids, such as vinorelbine (B1196246) and vincristine (B1662923), provides valuable insights into these potential synergies. This guide summarizes the existing experimental data for vinca alkaloid combinations with key targeted therapies, including HER2 inhibitors, ALK inhibitors, VEGF inhibitors, and EGFR inhibitors, offering a comparative overview to inform future research and drug development strategies.
Comparative Efficacy of Vinca Alkaloids with Targeted Therapies
The following tables summarize key findings from preclinical and clinical studies investigating the combination of vinca alkaloids (vinorelbine and vincristine as surrogates for this compound) with various targeted therapies.
Table 1: Synergistic Effects with HER2 Inhibitors (Trastuzumab)
| Vinca Alkaloid | Cancer Type | Key Findings | Supporting Data | Reference(s) |
| Vinorelbine | HER2-Positive Metastatic Breast Cancer | Demonstrated synergistic activity in preclinical models. Clinical trials show high objective response rates (ORR) when combined with trastuzumab. | Preclinical: Mean combination index values from 0.24 to 0.78 (synergy indicated by <1.0). Clinical: Phase II/III trials report ORRs ranging from 44% to 86%. | [4][5][6] |
| Vinflunine (B192657) | HER2-Positive Metastatic Breast Cancer | Combination with trastuzumab appears active with a favorable safety profile. | Phase I study showed an ORR of 73.3% and a median progression-free survival of 11.3 months. | [7] |
Table 2: Synergistic Effects with ALK Inhibitors
| Vinca Alkaloid | Cancer Type | Key Findings | Supporting Data | Reference(s) |
| Vincristine | EML4-ALK-Positive Non-Small Cell Lung Cancer (NSCLC) | Combination with ALK inhibitors (crizotinib, ceritinib) showed enhanced anti-proliferative effects and induced apoptosis in cells with the EML4-ALK v1 variant, but not the v3 variant. | In H3122 cells (v1), the combination of vincristine and crizotinib (B193316) or ceritinib (B560025) led to increased loss of cell viability and enhanced apoptosis. This was associated with the blockade of RAS/MAPK, PI3K/AKT, and JAK/STAT3 signaling pathways. | [8][9][10] |
Table 3: Synergistic Effects with VEGF Inhibitors
| Vinca Alkaloid | Cancer Type | Key Findings | Supporting Data | Reference(s) |
| Vinorelbine | Renal Cell Carcinoma (RCC) | Combination with an anti-VEGF antibody (2C3) resulted in significant tumor growth inhibition in vivo. | In A498 tumor-bearing mice, the combination therapy led to approximately 98% tumor growth inhibition (P < 0.01). In 786-O tumor-bearing mice, the combination also induced marked inhibition of tumor growth (P=0.01 compared to control). | [11][12] |
Table 4: Synergistic Effects with EGFR Inhibitors
| Vinca Alkaloid | Cancer Type | Key Findings | Supporting Data | Reference(s) |
| Vinorelbine | EGFR-Mutated Lung Adenocarcinoma | Combination with a dihydropyrimidine (B8664642) dehydrogenase-inhibitory fluoropyrimidine (DIF) showed favorable efficacy. In vitro studies suggest VNR induces EGFR dephosphorylation. | Retrospective analysis showed longer progression-free survival for VNR + DIF compared to platinum-based chemotherapy. In vitro, VNR and gefitinib (B1684475) showed synergistic cell growth inhibition with 5-fluorouracil (B62378) in PC9 cells. | [13][14] |
| Vinorelbine | Non-Small Cell Lung Cancer (NSCLC) | Combination with afatinib (B358) (a second-generation EGFR-TKI) synergistically inhibited the growth of NSCLC cells with and without EGFR mutations. | The combination suppressed cancer cell proliferation and significantly induced apoptosis. It also blocked the phosphorylation of AKT, ERK, JNK, and p38, and restored p53 expression. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols from the cited studies.
Cell Viability and Apoptosis Assays (Vincristine and ALK Inhibitors in NSCLC)
-
Cell Lines: H3122 (EML4-ALK v1) and H2228 (EML4-ALK v3) non-small cell lung cancer cells.
-
Treatment: Cells were treated with increasing doses of crizotinib or ceritinib with or without vincristine (0.5 or 1 nM) for 72 hours.
-
Cell Viability: Assessed using the CellTiter-Glo assay. IC50 values were calculated.
-
Apoptosis Analysis: Cells were treated with single agents or in combination for 48 hours, followed by analysis using an annexin (B1180172) V-based flow cytometry assay to quantify early apoptotic, late apoptotic, and dead cells.[10]
In Vivo Tumor Growth Inhibition (Vinorelbine and Anti-VEGF in RCC)
-
Animal Model: Nude mice subcutaneously injected with A498 or 786-O human renal cancer cell lines.
-
Treatment Groups:
-
Control (vehicle)
-
Vinorelbine alone
-
Anti-VEGF antibody (2C3) alone
-
Vinorelbine in combination with 2C3
-
-
Tumor Measurement: Tumor volume was measured to assess growth inhibition over the treatment period.
-
Apoptosis and Angiogenesis Analysis: At the end of the study, tumors were excised for TUNEL assay to determine apoptosis and vWF staining to measure tumor angiogenesis.[11]
EGFR Phosphorylation and Cell Growth Inhibition Assays (Vinorelbine in EGFR-Mutated Lung Adenocarcinoma)
-
Cell Lines: PC9 (EGFR-mutated) and 1BR3-LR (fibroblast cells transfected with a mutant EGFR construct).
-
Treatment: Cells were treated with vinorelbine, gefitinib, cisplatin, or 5-fluorouracil alone or in combination.
-
EGFR Phosphorylation: Western blotting was used to detect the phosphorylation status of EGFR.
-
Cell Growth Inhibition: Cell viability was assessed to determine the inhibitory effects of the treatments.
-
Synergy Analysis: The synergistic effects of combination treatments on cell growth were evaluated.[13][14]
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways
The synergistic effects of combining vinca alkaloids with targeted therapies often arise from the simultaneous disruption of distinct but interconnected cellular processes. The following diagrams illustrate the key signaling pathways involved.
Caption: Dual inhibition of oncogenic signaling and microtubule dynamics.
Experimental Workflow
The general workflow for assessing the synergistic effects of drug combinations in preclinical studies is outlined below.
Caption: Preclinical workflow for evaluating drug synergy.
Conclusion and Future Directions
The available evidence, primarily from studies on vinorelbine and vincristine, strongly suggests that combining a vinca alkaloid with a targeted therapy can lead to synergistic anti-tumor effects. The rationale for this synergy lies in the complementary mechanisms of action: the targeted agent inhibits a specific oncogenic driver pathway, while the vinca alkaloid disrupts the fundamental process of cell division.
For researchers and drug development professionals, these findings highlight several key opportunities:
-
Direct Evaluation of this compound: There is a clear need for preclinical studies specifically investigating the synergistic potential of this compound with a range of targeted therapies.
-
Exploration of Novel Combinations: The promising results with HER2, ALK, VEGF, and EGFR inhibitors warrant the exploration of combinations with other classes of targeted agents, such as BRAF inhibitors, for which there is currently a lack of direct evidence with vinca alkaloids.
-
Understanding Resistance Mechanisms: Further research is needed to elucidate the molecular mechanisms underlying the differential responses observed, such as the variant-specific effects seen with ALK inhibitors. This knowledge will be crucial for identifying patient populations most likely to benefit from these combination therapies.
By building upon the foundational knowledge established with other vinca alkaloids, the scientific community can accelerate the assessment of this compound's role in combination with targeted therapies, potentially leading to the development of more effective cancer treatment regimens.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the use of trastuzumab (Herceptin) plus vinorelbine in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of vinorelbine in combination with pertuzumab and trastuzumab for first-line treatment of patients with HER2-positive locally advanced or metastatic breast cancer: VELVET Cohort 1 final results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II Study of Vinorelbine Plus Trastuzumab in HER2 Overexpressing Metastatic Breast Cancer Pretreated with Anthracyclines and Taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 study of vinflunine in combination with trastuzumab for the treatment for HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Polytherapy Strategy Using Vincristine and ALK Inhibitors to Sensitise EML4-ALK-Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Polytherapy Strategy Using Vincristine and ALK Inhibitors to Sensitise EML4-ALK-Positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. VEGF neutralizing antibody increases the therapeutic efficacy of vinorelbine for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF neutralizing antibody increases the therapeutic efficacy of vinorelbine for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Favorable effect of the combination of vinorelbine and dihydropyrimidine dehydrogenase-inhibitory fluoropyrimidine in EGFR-mutated lung adenocarcinoma: Retrospective and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favorable effect of the combination of vinorelbine and dihydropyrimidine dehydrogenase‑inhibitory fluoropyrimidine in EGFR‑mutated lung adenocarcinoma: retrospective and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergy between vinorelbine and afatinib in the inhibition of non-small cell lung cancer progression by EGFR and p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Vinleurosine Sulfate Activity Against Known Microtubule Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule-inhibiting activity of vinleurosine (B1683062) sulfate (B86663) and other prominent microtubule inhibitors, including the vinca (B1221190) alkaloids vincristine (B1662923) and vinblastine (B1199706), the taxane (B156437) paclitaxel, and the colchicine-site binding agent, colchicine. While comprehensive quantitative data for vinleurosine sulfate is limited in publicly available literature, this guide summarizes existing data for related and comparator compounds to provide a valuable benchmark for research and development.
Executive Summary
Microtubules are highly dynamic cytoskeletal polymers crucial for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapeutics. Microtubule inhibitors are broadly classified into two categories: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which prevent depolymerization.
This compound belongs to the vinca alkaloid family, which are well-known microtubule-destabilizing agents.[1] They exert their effects by binding to β-tubulin and disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][3] This guide compares the activity of this compound with its close analogs, vincristine and vinblastine, as well as with paclitaxel, a microtubule stabilizer, and colchicine, another destabilizer that binds to a different site on tubulin.
Comparative Analysis of Microtubule Inhibitor Activity
The efficacy of microtubule inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the available data for the selected compounds.
Table 1: Inhibition of Tubulin Polymerization (Biochemical Assay)
This table presents the IC50 values of various microtubule inhibitors in in vitro tubulin polymerization assays. A lower IC50 value indicates greater potency in inhibiting microtubule assembly.
| Compound | IC50 (µM) | Mechanism of Action | Binding Site |
| Vinblastine | ~1 | Destabilizer | Vinca Domain |
| Vincristine | Not widely reported in this format | Destabilizer | Vinca Domain |
| Paclitaxel | Not Applicable (Promoter) | Stabilizer | Taxane Site |
| Colchicine | ~1 - 2.5 | Destabilizer | Colchicine Site |
Source: Data compiled from multiple sources.
Table 2: Cytotoxicity in Human Cancer Cell Lines (Cell-Based Assay)
This table summarizes the IC50 values of the selected microtubule inhibitors in various human cancer cell lines, indicating their potency in inducing cell death.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Vincristine | HeLa | Cervical Cancer | 9.17 ± 0.60 |
| RPE-1 | Non-cancerous | 30.00 ± 1.73 | |
| Vinblastine | HeLa | Cervical Cancer | 0.73 ± 0.02 |
| RPE-1 | Non-cancerous | 0.70 ± 0.77 | |
| Paclitaxel | HeLa | Cervical Cancer | Not specified |
| Colchicine | HeLa | Cervical Cancer | 9.17 ± 0.60 |
| RPE-1 | Non-cancerous | 30.00 ± 1.73 |
Source: Data compiled from multiple sources.
Mechanism of Action and Signaling Pathways
Microtubule inhibitors, by disrupting the normal function of the mitotic spindle, trigger a cascade of events leading to programmed cell death (apoptosis).
Microtubule Disruption and Mitotic Arrest
Vinca alkaloids, including vinleurosine, bind to the plus ends of microtubules, suppressing the dynamic instability required for proper chromosome segregation during mitosis.[2][4][5] This leads to an arrest of the cell cycle at the G2/M phase.[3] Paclitaxel, in contrast, stabilizes microtubules, also leading to mitotic arrest.[6] Colchicine inhibits microtubule polymerization by binding to a distinct site on tubulin.
Induction of Apoptosis
Prolonged mitotic arrest activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. Persistent activation of the SAC ultimately triggers the intrinsic apoptotic pathway. Key signaling events include:
-
JNK Activation: Stress-activated protein kinases, such as JNK, are activated in response to microtubule disruption.
-
Bcl-2 Family Regulation: Activated JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while activating pro-apoptotic proteins of the BH3-only family.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane.
-
Caspase Activation: Cytochrome c is released from the mitochondria, leading to the activation of a cascade of caspases, the executioners of apoptosis.
Experimental Protocols
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin Rehydration Buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Test compounds (this compound and comparators)
-
DMSO (or other suitable solvent)
-
Pre-warmed 96-well, clear-bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in ice-cold Tubulin Rehydration Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a 10 mM GTP stock solution.
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions. The final DMSO concentration should not exceed 1-2%.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, combine the tubulin solution, GTP (to a final concentration of 1 mM), and the diluted test compound or vehicle control.
-
-
Measurement:
-
Transfer the reaction mixture to the wells of a pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization from the linear phase of the curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Cells grown on sterile glass coverslips
-
Test compounds
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified duration.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize and capture images of the microtubule network and nuclei using a fluorescence microscope.
Visualizations
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for a tubulin polymerization assay.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for the MTT cell viability assay.
Signaling Pathway of Microtubule Inhibitor-Induced Apoptosis
Caption: Microtubule inhibitor-induced apoptosis pathway.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Vinleurosine Sulfate: A Procedural Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of vinleurosine (B1683062) sulfate (B86663), a potent cytotoxic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment. Vinleurosine sulfate is classified as a hazardous substance, and its disposal is governed by stringent regulations.[1] It is fatal if swallowed and is suspected of causing genetic defects and harming fertility or an unborn child.[1]
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a designated area.[1]
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always inspect gloves for integrity before use and employ proper glove removal techniques to prevent skin contact.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, inspected prior to use. |
| Body Protection | Protective Clothing | Impermeable body covering.[2] |
| Shoe Covers | Required.[2] | |
| Eye/Face Protection | Safety Glasses/Goggles | Required.[2] |
| Respiratory Protection | Approved HEPA Respirator | Required, especially during spill cleanup.[2] |
Emergency Procedures: In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth and call a poison center or doctor immediately. Do NOT induce vomiting.[1][3][4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][4]
Step-by-Step Disposal Protocol
This compound and any materials contaminated with it must be disposed of as hazardous waste.[2] Do not mix with other waste.
-
Segregation and Collection:
-
Collect all waste materials, including unused this compound, contaminated sharps, PPE, and cleaning materials, in a designated, sealed, and leak-proof container.[2]
-
Containers should be color-coded and clearly labeled as "Hazardous Waste Pharmaceuticals" or as required by local regulations.[2][5]
-
Do not dispose of this compound down the drain.[6]
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.[3]
-
Wear full PPE, including a respirator.[2]
-
Use a cytotoxic spill kit to contain and clean up the spill.[2]
-
Sweep or vacuum up solid material, avoiding dust generation. Dampening with water can help prevent dusting.[1][2]
-
Collect all cleanup materials in the designated hazardous waste container.[2]
-
Clean the spill area with a suitable detergent or solvent.[1]
-
-
Final Disposal:
-
Dispose of the sealed and labeled waste container through an approved and licensed hazardous waste disposal facility.
-
All disposal activities must comply with local, state, and federal regulations.[2]
-
For transportation, this compound is classified as a toxic solid, organic, n.o.s., UN 2811, Hazard Class 6.1.[3]
-
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Vinleurosine sulfate (B86663), a potent antineoplastic agent.[1] Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment. Vinleurosine sulfate is classified as a hazardous drug and should be handled with extreme caution due to its potential as a carcinogenic, mutagenic, and teratogenic agent.[2][3]
Engineering Controls and Work Practices
All manipulations involving this compound, particularly those that could generate aerosols, such as reconstituting the powder form, must be performed within a Class II Biological Safety Cabinet (BSC).[4][5] The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[5]
When handling, avoid creating dust or aerosols.[4][6] For reconstitution, use a gentle swirling motion instead of shaking.[5] After completion of work, all surfaces and equipment in the BSC must be decontaminated.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. There is no safe level of exposure to cytotoxic drugs.[7] All PPE used when handling hazardous drugs should be considered contaminated and disposed of immediately after use in a designated waste container.[7]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves meeting ASTM D6978 standards.[3][8] Double gloving is required.[8] | Provides a barrier against dermal absorption. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[8] Change gloves every 30 minutes or immediately if contaminated or damaged.[3] |
| Gowns | Disposable, lint-free, impermeable gowns made of polyethylene-coated polypropylene (B1209903) or other laminate materials with a closed front, long sleeves, and tight-fitting cuffs.[3][8][9] | Protects skin and personal clothing from contamination. Gowns should be replaced every 2-3 hours or immediately after a spill or splash.[7] |
| Eye/Face Protection | Safety goggles and a full-face shield.[7][8] | Protects against splashes and aerosols.[9] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher.[7][8] | Required when handling outside of a containment device or when there is a risk of aerosolization.[9] |
| Additional PPE | Full-coverage head and hair covers, and shoe covers.[7] | Prevents contamination of hair and personal footwear. Shoe covers worn in handling areas must not be worn elsewhere.[7] |
Step-by-Step Handling and Disposal Workflow
The following diagram outlines the essential steps for safely handling this compound from preparation to final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
Spill Management
In the event of a this compound spill, the area must be evacuated and secured immediately. Only trained personnel with appropriate PPE should manage the cleanup.
-
Containment : Cover the spill with absorbent material from a chemotherapy spill kit, working from the outside in.[5]
-
Decontamination : After the spill is absorbed, decontaminate the area using an appropriate deactivating solution, followed by a cleaning agent.[5]
-
Disposal : All materials used for the cleanup must be disposed of as hazardous chemotherapy waste.[5]
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be segregated and disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Sharps | Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant, and leak-proof sharps container labeled "Chemotherapy Waste".[5] Do not recap, bend, or break needles.[5] |
| Contaminated PPE & Materials | Gowns, gloves, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Chemotherapy Waste" bag or container.[5] The container should be sealed before removal from the laboratory.[5] |
| Unused or Expired this compound | Must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][5] |
By implementing these safety and logistical measures, researchers and scientists can minimize the risks associated with handling this compound and maintain a safe working environment.
References
- 1. scbt.com [scbt.com]
- 2. england.nhs.uk [england.nhs.uk]
- 3. oncodaily.com [oncodaily.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. aaha.org [aaha.org]
- 9. halyardhealth.com [halyardhealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
